molecular formula C6H14ClNO2 B2420351 D-Alanine isopropyl ester hcl CAS No. 39613-92-8; 62062-65-1

D-Alanine isopropyl ester hcl

Cat. No.: B2420351
CAS No.: 39613-92-8; 62062-65-1
M. Wt: 167.63
InChI Key: YAQKNCSWDMGPOY-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Alanine isopropyl ester hcl is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63. The purity is usually 95%.
BenchChem offers high-quality D-Alanine isopropyl ester hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Alanine isopropyl ester hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

propan-2-yl (2R)-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQKNCSWDMGPOY-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39613-92-8
Record name propan-2-yl (2R)-2-aminopropanoate hydrochloride
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Foundational & Exploratory

Solubility of D-Alanine isopropyl ester hcl in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of D-Alanine Isopropyl Ester Hydrochloride in Common Laboratory Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Solubility Data

D-Alanine isopropyl ester hydrochloride (CAS No: 39613-92-8) is a crucial chiral building block in modern organic synthesis and pharmaceutical development.[1][2] As the isopropyl ester derivative of the non-natural amino acid D-alanine, it serves as a key intermediate in the synthesis of complex molecules where specific stereochemistry is paramount.[3] Its application spans from the creation of novel peptide-based therapeutics to the development of agrochemicals.[3]

Effective utilization of this reagent hinges on a thorough understanding of its physical properties, chief among them being its solubility profile. The selection of an appropriate solvent is a critical decision point that influences reaction kinetics, purification strategies (such as recrystallization), and the formulation of final products. This guide provides a comprehensive framework for understanding and determining the solubility of D-Alanine isopropyl ester hydrochloride. We will move beyond theoretical principles to provide field-proven experimental protocols, enabling researchers to generate reliable, application-specific solubility data.

Part 1: Physicochemical Properties & Theoretical Solubility Framework

The solubility behavior of D-Alanine isopropyl ester hydrochloride is dictated by the interplay of its molecular components:

  • The Ionic Core: The molecule is a hydrochloride salt, meaning the primary amine of the alanine backbone is protonated to form an ammonium cation (R-NH₃⁺), with a chloride anion (Cl⁻) as the counter-ion. This ionic character is the primary driver for its solubility in polar solvents, particularly those capable of hydrogen bonding.

  • The Ester Group: The carboxylic acid is esterified with an isopropyl group. This functional group increases the lipophilicity of the molecule compared to its parent amino acid, D-alanine. This modification is often intentionally done to improve solubility in organic solvents where the zwitterionic parent amino acid would be insoluble.[4]

  • The Alanine Side Chain: The simple methyl side chain of alanine has a minimal, though slightly nonpolar, contribution to the overall solubility.

Based on these features, we can establish a predictive framework. The compound is expected to be most soluble in polar protic solvents like water and lower alcohols (methanol, ethanol), which can effectively solvate both the ammonium cation and the chloride anion.[5] Moderate solubility is anticipated in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can solvate the cation but are less effective with the anion.[6] Solubility is expected to be low to negligible in nonpolar solvents like toluene, hexanes, and diethyl ether, which cannot effectively solvate the ionic portion of the molecule.

Part 2: Experimental Determination of Solubility

Theoretical predictions provide a starting point, but empirical determination is essential for accurate process design. The following protocols are designed to be robust and self-validating.

Rapid Qualitative Assessment: A Foundational First Step

Expertise & Causality: Before committing significant amounts of material to a full quantitative analysis, a rapid, small-scale qualitative test is an efficient way to screen a wide range of solvents. This provides a practical "feel" for the compound's behavior and helps narrow down the solvent systems for quantitative study.

Protocol:

  • Preparation: Arrange a series of small, clearly labeled glass vials (e.g., 1.5 mL HPLC vials), one for each solvent to be tested.

  • Analyte Addition: Add approximately 5-10 mg of D-Alanine isopropyl ester hydrochloride to each vial. The key is consistency, not exact mass at this stage.

  • Solvent Addition: Add the test solvent dropwise (e.g., using a pipette) up to a volume of 0.5 mL.

  • Observation & Agitation: Vortex each vial vigorously for 30 seconds. Observe for dissolution.

  • Classification:

    • Freely Soluble: The solid dissolves completely within seconds.

    • Soluble: The solid dissolves completely after vortexing.

    • Slightly Soluble: A significant portion of the solid dissolves, but some remains.

    • Insoluble: No visible dissolution occurs.

  • Confirmation (Optional): For vials where the solid dissolved, add a further small crystal of the compound. If it dissolves, the solution was not yet saturated. If it does not, the solution is likely saturated.

Rigorous Quantitative Determination: The Gravimetric Method

Trustworthiness: The gravimetric method is a gold-standard technique for determining solubility. Its trustworthiness lies in its directness; it relies on the physical measurement of mass and is not subject to the same interferences as spectroscopic methods. The protocol's self-validating nature comes from ensuring equilibrium is reached and that the isolated solid is indeed the starting material.

Protocol:

  • Vial Preparation: Place a precisely weighed amount of D-Alanine isopropyl ester hydrochloride (e.g., ~100 mg) into a tared, screw-cap glass vial. The amount should be sufficient to ensure a saturated solution with excess solid remaining. Record the exact mass.

  • Solvent Addition: Add a known volume or mass of the chosen solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Seal the vial tightly. Place it in a temperature-controlled shaker or on a stir plate with a magnetic stir bar. Agitate the slurry at a constant, defined temperature (e.g., 25 °C) for a minimum of 24 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle for at least 2 hours at the same constant temperature. This prevents undissolved particulates from being transferred.

  • Aliquot Withdrawal: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a calibrated pipette. To prevent contamination with solid particles, use a pipette tip fitted with a small piece of cotton or a syringe with a PTFE filter.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry vial. Record the exact mass of the empty vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point (Melting Point: 85 °C[1]) to avoid degradation.

  • Final Weighing: Once the dissolved solid is completely dry (constant mass is achieved), re-weigh the vial. The difference in mass corresponds to the amount of D-Alanine isopropyl ester hydrochloride dissolved in the withdrawn aliquot.

  • Calculation:

    • Solubility (mg/mL) = (Mass of dried residue in mg) / (Volume of aliquot in mL)

Workflow for Quantitative Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A 1. Add weighed analyte (~100 mg) to tared vial B 2. Add known volume of solvent (e.g., 2.0 mL) A->B C 3. Agitate slurry at constant T for 24 hours to ensure equilibrium B->C Seal vial D 4. Let solid settle (phase separation) C->D Cease agitation E 5. Withdraw known volume of clear supernatant D->E Use filter pipette F 6. Transfer to pre-weighed vial and evaporate solvent E->F G 7. Weigh dried residue F->G Dry to constant mass H 8. Calculate Solubility (mg/mL) G->H

Caption: Workflow for the gravimetric determination of solubility.

Part 3: Data Summary and Practical Implications

While experimental determination is key, having a reference point is invaluable. The following table summarizes the expected solubility of D-Alanine isopropyl ester hydrochloride based on its chemical properties and data from closely related analogs, such as L-Alanine methyl ester hydrochloride.[6] Researchers should use this as a guide and populate it with their own empirically determined quantitative data.

Solvent ClassSolvent NameDielectric Constant (20°C)Expected Qualitative SolubilityEstimated Quantitative Solubility (mg/mL)Application Notes
Polar Protic Water80.1Soluble> 50Ideal for creating aqueous stock solutions or for reactions involving water-soluble reagents.
Methanol (MeOH)32.7Soluble / Slightly Soluble[7]10 - 30Good candidate for reactions and for dissolving the compound for purification by silica gel chromatography.
Ethanol (EtOH)24.5Soluble10 - 30[6]A less polar alternative to methanol; often used in recrystallizations in combination with an anti-solvent.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Soluble / Slightly Soluble[7][]10 - 20[6]High boiling point solvent for reactions requiring elevated temperatures; useful for NMR sample preparation.
Dimethylformamide (DMF)36.7Soluble10 - 20[6]Another high-boiling polar aprotic solvent, common in peptide synthesis.
Acetonitrile (MeCN)37.5Slightly Soluble< 10Often used as a mobile phase in reverse-phase HPLC; may be suitable for some reaction systems.
Nonpolar Dichloromethane (DCM)9.1Slightly Soluble / Insoluble< 5May be used for extractions if the free base is generated in situ.[9]
Toluene2.4Insoluble< 1Likely to be an effective anti-solvent for precipitating or crystallizing the compound from a polar solvent.
Hexanes1.9Insoluble< 0.1Useful for washing solid product to remove nonpolar impurities.

Part 4: Safety & Handling

As with any chemical reagent, proper handling is essential. D-Alanine isopropyl ester hydrochloride should be considered hazardous.[1]

  • Hazards: May be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[1][10]

  • Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid generating dust.[11]

  • Storage: The compound is hygroscopic. Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent moisture absorption.[12]

Conclusion

This guide provides a robust framework for evaluating the solubility of D-Alanine isopropyl ester hydrochloride. By combining theoretical understanding with rigorous, well-designed experimental protocols, researchers and drug development professionals can generate the precise data needed to optimize their synthetic routes, purification procedures, and formulation strategies. An empirical, data-driven approach to solubility is a cornerstone of efficient and successful chemical development.

References

  • Mishra, P., et al. (2008). Synthesis, Characterization and Biological Evaluation of Amide Prodrugs of Flurbiprofen. SciELO. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. University of Rhode Island. Retrieved from [Link]

  • Journal of Organic Chemistry. (2024). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). L-Alanine isopropyl ester hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. ACS Publications. Retrieved from [Link]

  • Google Patents. (2017). Novel preparation method of L-alanine isopropyl ester hydrochloride.
  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

  • Fisher Scientific. (2024). L-Alanine isopropyl ester hydrochloride SAFETY DATA SHEET. Retrieved from [Link]

  • National Institutes of Health. (2019). New experimental melting properties as access for predicting amino-acid solubility. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of D-Alanine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for D-Alanine Isopropyl Ester Hydrochloride, a chiral reagent of significant interest in pharmaceutical synthesis. As a key building block in the preparation of various active pharmaceutical ingredients, including treatments for hepatitis C and synthetic sweeteners, a thorough understanding of its structural and analytical characteristics is paramount for quality control and process development.[1][2] This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the interpretation of spectral features, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction: The Significance of D-Alanine Isopropyl Ester Hydrochloride

D-Alanine isopropyl ester hydrochloride (CAS RN: 39613-92-8) is the hydrochloride salt of the isopropyl ester of D-alanine.[3] The presence of a chiral center and its utility in asymmetric synthesis make it a valuable component in the development of complex molecules.[1] The hydrochloride form enhances its stability and solubility in certain solvents, facilitating its use in various reaction conditions.

Accurate spectroscopic characterization is a cornerstone of chemical quality assurance. It provides an unambiguous fingerprint of the molecule, confirming its identity, purity, and structural integrity. This guide will detail the expected spectroscopic signatures of D-Alanine isopropyl ester hydrochloride, providing a baseline for researchers and quality control analysts.

Synthesis and Physicochemical Properties

D-Alanine isopropyl ester hydrochloride is typically synthesized through the esterification of D-alanine with isopropanol in the presence of an acid catalyst, followed by the introduction of hydrochloric acid to form the salt.[1] The resulting product is a white to off-white solid with a melting point in the range of 80-82°C.[1][2] It exhibits slight solubility in methanol and DMSO.[2]

PropertyValueSource
Molecular FormulaC₆H₁₄ClNO₂[3][4]
Molecular Weight167.63 g/mol [4][5]
CAS Number39613-92-8[3][6]
Melting Point80-82 °C[1][2]
AppearanceWhite to Off-White Solid[1][2]
SolubilitySlightly soluble in DMSO and Methanol[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. For D-Alanine isopropyl ester hydrochloride, both ¹H and ¹³C NMR are essential for complete characterization.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of the D-enantiomer is expected to be identical to that of the L-enantiomer (L-Alanine isopropyl ester hydrochloride, CAS 62062-65-1).

Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts and Multiplicities:

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH(NH₃⁺)-~4.1Quartet (q)1H~7.2
-CH(CH₃)₂~4.9Septet (sept)1H~6.2
-CH(NH₃⁺)CH₃ ~1.5Doublet (d)3H~7.2
-CH(CH₃ )₂~1.2Doublet (d)6H~6.2
-NH₃~8.5Broad Singlet (br s)3H-

Interpretation and Rationale:

  • The methine proton of the alanine backbone, adjacent to the protonated amine and the carbonyl group, is deshielded and appears as a quartet due to coupling with the three protons of the adjacent methyl group.

  • The methine proton of the isopropyl group is coupled to the six protons of the two methyl groups, resulting in a septet.

  • The methyl protons of the alanine backbone are coupled to the adjacent methine proton, appearing as a doublet.

  • The two methyl groups of the isopropyl ester are chemically equivalent and appear as a single doublet due to coupling with the isopropyl methine proton.

  • The protons of the ammonium group are typically broad due to quadrupole broadening and exchange with residual water in the solvent. Their chemical shift can be variable.

Caption: Coupling relationships in D-Alanine isopropyl ester hydrochloride.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts:

AssignmentChemical Shift (δ, ppm)
C =O~170
-C H(NH₃⁺)-~50
-C H(CH₃)₂~70
-CH(NH₃⁺)C H₃~16
-CH(C H₃)₂~21

Interpretation and Rationale:

  • The carbonyl carbon of the ester is the most deshielded carbon, appearing at the lowest field.

  • The methine carbon of the isopropyl group is deshielded due to its attachment to the electronegative oxygen atom.

  • The alpha-carbon of the alanine backbone is attached to the electron-withdrawing ammonium group, shifting it downfield.

  • The methyl carbons of the isopropyl group and the alanine backbone appear at the highest field, as expected for sp³ hybridized carbons in less electron-poor environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensityVibration
N-H Stretch (Ammonium)3200 - 2800Strong, BroadAsymmetric and symmetric stretching
C-H Stretch (Alkyl)2980 - 2850Medium to StrongStretching
C=O Stretch (Ester)~1740StrongStretching
N-H Bend (Ammonium)~1600MediumBending
C-O Stretch (Ester)~1240 and ~1100StrongStretching

Interpretation and Rationale:

  • The broad absorption in the high-wavenumber region is characteristic of the N-H stretching vibrations of the ammonium salt.

  • The sharp peaks around 2900 cm⁻¹ are due to the C-H stretching of the methyl and methine groups.

  • A strong, sharp absorption around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group .[7]

  • The bending vibration of the ammonium N-H bonds typically appears around 1600 cm⁻¹.

  • The strong absorptions in the fingerprint region are characteristic of the C-O stretching vibrations of the ester group.

G cluster_workflow IR Spectroscopy Workflow cluster_interpretation Key Functional Group Absorptions Sample Prepare KBr Pellet or Nujol Mull IR_Spec Acquire IR Spectrum Sample->IR_Spec Analysis Analyze Spectrum IR_Spec->Analysis Report Identify Functional Groups Analysis->Report NH_stretch N-H Stretch (3200-2800 cm⁻¹) Analysis->NH_stretch CH_stretch C-H Stretch (2980-2850 cm⁻¹) Analysis->CH_stretch CO_stretch C=O Stretch (~1740 cm⁻¹) Analysis->CO_stretch NH_bend N-H Bend (~1600 cm⁻¹) Analysis->NH_bend C_O_stretch C-O Stretch (~1240, ~1100 cm⁻¹) Analysis->C_O_stretch

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For D-Alanine isopropyl ester hydrochloride, electrospray ionization (ESI) would be a suitable technique. The observed mass will be that of the protonated free base [M+H]⁺.

Expected Molecular Ion and Fragments:

  • [M+H]⁺: m/z = 132.10 (Calculated for C₆H₁₄NO₂⁺)

  • Major Fragments:

    • m/z = 88.07: Loss of isopropylene (C₃H₆) via McLafferty rearrangement.

    • m/z = 74.06: Loss of the isopropyl group (-C₃H₇) followed by the loss of a proton.

    • m/z = 59.04: The isopropyl cation [CH(CH₃)₂]⁺.

    • m/z = 44.05: The [CH(NH₂)CH₃]⁺ fragment from alpha-cleavage.

Fragmentation Rationale:

Amino acid esters typically undergo fragmentation through several pathways:

  • Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom.

  • Loss of the ester alkyl group: Cleavage of the C-O bond of the ester.

  • McLafferty Rearrangement: A characteristic fragmentation of esters with a gamma-hydrogen, leading to the loss of an alkene.[8]

G cluster_fragmentation Predicted ESI-MS Fragmentation Pathway Parent [M+H]⁺ m/z = 132.10 Frag1 m/z = 88.07 (- C₃H₆) Parent->Frag1 McLafferty Frag2 m/z = 74.06 (- C₃H₇, - H⁺) Parent->Frag2 Loss of isopropyl Frag3 m/z = 59.04 ([CH(CH₃)₂]⁺) Parent->Frag3 Isopropyl cation Frag4 m/z = 44.05 ([CH(NH₂)CH₃]⁺) Parent->Frag4 Alpha-cleavage

Caption: Predicted major fragmentation pathways in ESI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile of D-Alanine isopropyl ester hydrochloride. The combination of NMR, IR, and MS allows for unambiguous identification and structural confirmation. The provided interpretations and rationales for the observed and predicted spectral features offer a framework for researchers and quality control professionals to ensure the identity and purity of this important chiral building block. Adherence to these spectroscopic benchmarks is crucial for the successful development and manufacturing of downstream pharmaceutical products.

References

  • PrepChem. (n.d.). Synthesis of D-alanyl-α-L-aspartyl-D-alanine isopropyl ester. Retrieved from [Link]

  • PubChem. (n.d.). L-Alanine isopropyl ester hydrochloride. Retrieved from [Link]

  • MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • University of Arizona. (n.d.). IR Absorption Table. Retrieved from [Link]

  • JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Google Patents. (n.d.). CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride.

Sources

Hygroscopicity Management in Peptidomimetic Intermediates: A Technical Deep Dive into D-Alanine Isopropyl Ester HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Alanine Isopropyl Ester Hydrochloride (CAS: 39613-92-8) is a critical chiral intermediate used in the synthesis of peptidomimetics and novel antibiotics. While the isopropyl ester moiety introduces steric bulk intended to modulate lipophilicity and metabolic stability, the hydrochloride salt form renders the molecule significantly hygroscopic .

This guide provides a mechanistic analysis of the compound's interaction with atmospheric moisture, the downstream chemical instability (hydrolysis) caused by this interaction, and a validated protocol for quantifying these properties using Dynamic Vapor Sorption (DVS).

Molecular Architecture & Hygroscopic Potential

To understand the behavior of D-Alanine Isopropyl Ester HCl, we must decouple its stereochemistry from its physicochemical properties.

Stereochemical Equivalence

While the biological activity of D-Alanine differs vastly from its natural L-isomer (CAS: 62062-65-1), their scalar physical properties—including solubility, melting point, and hygroscopicity —are identical in an achiral environment. Data available for the L-isomer, which is frequently cited as "very hygroscopic" [1][2], applies directly to the D-isomer.

The Ionic Lattice vs. Hydrophobicity

The molecule presents a competitive internal architecture:

  • The Hydrophobic Tail: The isopropyl group (

    
    ) is non-polar and sterically bulky. In the free base form, this would resist moisture.
    
  • The Hydrophilic Head: The amine is protonated (

    
    ) and paired with a chloride counterion (
    
    
    
    ).

The Dominant Force: The lattice energy of the hydrochloride salt is high, but the hydration enthalpy of the chloride ion is substantial. When exposed to ambient humidity, the surface energy of the crystal lattice is overcome by the thermodynamic drive to solvate the


 and 

ions. This leads to deliquescence , where the solid absorbs enough water to dissolve in its own sorbed moisture, creating a saturated solution film on the particle surface.
PropertySpecificationImpact on Hygroscopicity
Molecular Weight 167.63 g/mol Low MW salts often show faster sorption kinetics.
Physical Form Crystalline SolidHigh surface area powders accelerate moisture uptake.
Counterion Hydrochloride (

)

is a strong H-bond acceptor, significantly increasing hygroscopicity compared to tosylate or sulfate salts.
Ester Type IsopropylProvides steric hindrance, slowing hydrolysis relative to methyl esters, but does not prevent moisture sorption.

The Hydrolysis Cascade: Why Moisture Matters

The primary risk of hygroscopicity in this compound is not just physical caking, but chemical degradation. The absorbed water acts as a reactant in an acid-catalyzed hydrolysis loop, driven by the compound's own acidity.[1]

The Mechanism[3]
  • Sorption: Water molecules adsorb onto the crystal surface.

  • Dissolution: The surface forms a localized aqueous layer.

  • Acidification: The ammonium salt dissociates slightly, releasing protons (

    
    ).
    
  • Cleavage: The proton activates the carbonyl carbon of the ester, making it susceptible to nucleophilic attack by water.

Result: The ester cleaves into D-Alanine (zwitterion) and Isopropanol , rendering the intermediate useless for subsequent coupling reactions.

HydrolysisMechanism Solid Solid D-Ala-OiPr·HCl Sorption Surface Adsorption & Deliquescence Solid->Sorption Exposure Moisture Ambient Moisture (H2O) Moisture->Sorption Solution Localized Acidic Solution (pH < 5) Sorption->Solution Lattice Breakdown Transition Tetrahedral Intermediate Solution->Transition Acid Catalysis (H+) Products Degradation Products: D-Alanine + Isopropanol Transition->Products Ester Cleavage

Figure 1: The cascade from physical moisture sorption to chemical degradation. The formation of a localized acidic solution accelerates the hydrolysis of the isopropyl ester.

Experimental Protocol: Quantifying Hygroscopicity

To validate the stability profile of a specific batch, Dynamic Vapor Sorption (DVS) is the gold standard. This gravimetric technique measures mass change as a function of relative humidity (RH) at a constant temperature.[2]

DVS Method Parameters
  • Instrument: Surface Measurement Systems DVS or TA Instruments Discovery SA.

  • Temperature: 25.0 °C (Standard ambient).

  • Solvent: Water (LC-MS Grade).

  • Sample Mass: 10–20 mg (Ensure monolayer coverage of the pan, avoid piling).

Step-by-Step Workflow
  • Taring: Tare the empty quartz/metal pan under flowing dry nitrogen.

  • Loading: Load the sample quickly to minimize ambient exposure.

  • Drying Stage (Critical):

    • Set RH to 0%.

    • Hold until mass change rate (

      
      ) is < 0.002% per minute.
      
    • Why: This establishes the "Dry Mass" (

      
      ) baseline. Without this, hysteresis loops cannot be accurately calculated.
      
  • Sorption Ramp:

    • Increase RH in steps of 10% (0%

      
       90%).
      
    • Equilibrium Criteria:

      
       < 0.005% min⁻¹ or Max Time 360 mins.
      
  • Desorption Ramp:

    • Decrease RH in steps of 10% (90%

      
       0%).
      
    • Why: To identify hysteresis (trapped water) or hydrate formation.

Data Interpretation
  • Non-Hygroscopic: < 0.2% weight gain at 90% RH.

  • Slightly Hygroscopic: 0.2 – 2.0% weight gain.

  • Very Hygroscopic (Expected for D-Ala-OiPr[3]·HCl): > 15% weight gain, often showing a sharp vertical spike (deliquescence point) between 60–80% RH.

DVSWorkflow Start Start: Sample Loading Drying Equilibration @ 0% RH (Establishes Dry Mass m0) Start->Drying RampUp Sorption Ramp 0% -> 90% RH (10% Steps) Drying->RampUp Check Equilibrium Reached? (dm/dt < 0.002%) RampUp->Check Check->RampUp No (Wait) RampDown Desorption Ramp 90% -> 0% RH Check->RampDown Yes (Next Step) Analyze Generate Isotherm Plot (Identify Critical RH) RampDown->Analyze

Figure 2: Logical flow for Dynamic Vapor Sorption (DVS) analysis to determine critical relative humidity (CRH).

Handling & Storage Directives

Given the "Very Hygroscopic" classification and hydrolysis risk, standard laboratory storage is insufficient.

Storage SOP
  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Secondary Containment: Sealed desiccator containing active silica gel or

    
    .
    
  • Temperature: Refrigerator (2°C to 8°C) is standard [3]. Freezing (-20°C) is preferred for long-term storage (>6 months) to kinetically arrest hydrolysis.

  • Headspace: Purge with Argon or Nitrogen before sealing.

Handling for Synthesis
  • Weighing: Do not weigh on an open balance for extended periods. If high precision is required, weigh inside a glovebox or use a "weigh-by-difference" technique with a capped weighing bottle.

  • Solvents: Ensure all reaction solvents (e.g., DMF, DCM) are anhydrous. The HCl salt will dissolve readily in wet organic solvents, carrying water into the reaction core.

References

  • TCI Chemicals. Product Specification: L-Alanine Isopropyl Ester Hydrochloride (CAS 62062-65-1).[4] Retrieved from (Note: Enantiomer data used for physical property validation).

  • ChemicalBook. D-Alanine Isopropyl Ester HCl Properties and Safety. Retrieved from .

  • Simson Pharma. D-Alanine Isopropyl Ester Hydrochloride Technical Data. Retrieved from .

  • Surface Measurement Systems. Dynamic Vapor Sorption (DVS) Methodology. Retrieved from .

Sources

Commercial suppliers of high-purity D-Alanine isopropyl ester hcl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Imperative

In the landscape of modern peptidomimetic drug design and antiviral synthesis, D-Alanine Isopropyl Ester Hydrochloride (CAS 39613-92-8) occupies a critical dual role. It serves as both a specialized chiral building block for protease-resistant peptides and a vital impurity reference standard for the quality control of its enantiomer, L-Alanine Isopropyl Ester (a key intermediate for blockbuster drugs like Sofosbuvir and Tenofovir Alafenamide).[1]

This guide moves beyond a simple vendor list to provide a comprehensive sourcing strategy. It addresses the technical risks associated with chiral instability, outlines a self-validating quality assurance protocol, and categorizes suppliers based on their utility in the drug development lifecycle.[1]

Technical Specifications & Critical Quality Attributes (CQAs)

Before engaging suppliers, the sourcing scientist must define the "High Purity" specification.[1] For D-Alanine Isopropyl Ester HCl, standard "98% purity" is insufficient for GMP applications due to the risk of enantiomeric contamination.[1]

Table 1: Target Specification Sheet for Pharmaceutical Grade Sourcing

ParameterAcceptance CriteriaScientific Rationale
CAS Number 39613-92-8 Distinguishes from L-isomer (62062-65-1).[1]
Appearance White to off-white crystalline powderColoration (yellow/green) indicates oxidation or residual reactants (e.g., thionyl chloride derivatives).[1]
Chemical Purity ≥ 98.0% (HPLC/qNMR)High purity prevents side-reactions in peptide coupling.[1]
Chiral Purity (e.e.) ≥ 99.5% Critical. Even 0.5% L-isomer can lead to diastereomeric impurities in the final drug substance that are difficult to separate.[1]
Water Content ≤ 1.0% (Karl Fischer)Ester hydrochlorides are hygroscopic; excess water promotes hydrolysis back to D-Alanine.[1]
Counter-ion Chloride (Cl⁻) stoichiometricEnsures stability.[1] Free base is unstable and prone to rapid hydrolysis/polymerization.[1]

Commercial Sourcing Landscape

The supply chain for D-Alanine Isopropyl Ester HCl is bifurcated into Catalog Suppliers (for R&D/Reference Standards) and Bulk Manufacturers (for Pilot/Production).[1]

Tier 1: Certified Reference Materials & R&D Quantities

Best for: Analytical method validation, impurity marker identification, and milligram-scale synthesis.[1]

  • LGC Standards (TRC):

    • Role: High-fidelity reference standards.

    • Product: TRC-A510820.[1][2]

    • Value: Provides detailed Certificates of Analysis (CoA) including chiral purity data, essential for validating HPLC methods for L-isomer drugs.

  • Apollo Scientific:

    • Role: Reliable catalog aggregator.

    • Product: OR52564.[1][3]

    • Value: Good balance of cost and purity for gram-scale exploratory chemistry.[1]

  • J&K Scientific:

    • Role: Global distributor with strong Asian manufacturing ties.[1]

    • Value: Often holds stock in regional warehouses, reducing lead time.[1]

Tier 2: Bulk & Custom Synthesis (CRO/CMO)

Best for: Process chemistry, toxicological batches, and kilogram-scale production.[1]

  • Simson Pharma Limited: [1]

    • Focus: Pharmaceutical intermediates and impurities.[1][2][4]

    • Capability: Claims capability to provide bulk quantities with GMP-like documentation.

  • Specialized Chiral CROs (e.g., WuXi AppTec, Enamine):

    • Strategy: While not always in the public catalog, these vendors synthesize D-amino acid esters on demand using validated routes (Triphosgene or Thionyl Chloride methods) to ensure high enantiomeric excess (e.e.).[1]

Strategic Sourcing Workflow

The following decision matrix guides the selection of a supplier based on the development phase and risk profile.

SourcingStrategy Start Define Requirement Usage Intended Use? Start->Usage RefStd Impurity Reference (Standard for L-Isomer) Usage->RefStd QC Analysis Synth Synthesis Starting Material Usage->Synth Production VendorA LGC Standards / TRC (High Cost, Max Data) RefStd->VendorA Must have Chiral CoA Scale Scale Required? Synth->Scale Small < 100g (R&D) Scale->Small Large > 1kg (Pilot/GMP) Scale->Large VendorB Apollo / J&K (Moderate Cost) Small->VendorB VendorC Simson Pharma / CRO (Custom Batch, Audit Req.) Large->VendorC VendorC->VendorA Buy Std to Validate Bulk

Figure 1: Strategic sourcing decision matrix for D-Alanine Isopropyl Ester HCl.

Vendor Qualification & Validation Protocol

Trusting a CoA is insufficient for chiral building blocks.[1] The "Self-Validating System" requires internal verification of the supplier's material upon receipt.[1]

The "Red Flag" Check

Upon receipt, immediately check the Hygroscopicity .[1]

  • Test: Expose a small sample (10mg) to air.

  • Observation: If it turns to a sticky gum within minutes, the HCl salt formation may be incomplete, or the ester has already hydrolyzed.[1] High-quality material should remain free-flowing for a reasonable period.[1]

Analytical Validation Workflow (Step-by-Step)

Objective: Confirm identity and quantify the L-isomer impurity (enantiomeric excess).

Step 1: Structure Confirmation (1H NMR)

  • Solvent: DMSO-d6 or D2O.

  • Key Signals:

    • Doublet at ~1.5 ppm (Alanine methyl).[1][5]

    • Septet at ~5.0 ppm (Isopropyl CH).[1]

    • Doublet at ~1.2 ppm (Isopropyl methyls).[1]

  • Validation: Absence of extra peaks at 3.5-4.0 ppm (indicates residual free Isopropanol).[1]

Step 2: Chiral Purity Determination (The Critical Step) Standard C18 HPLC cannot distinguish D from L. You must use a Chiral Stationary Phase (CSP) or a derivatization method.[1]

  • Method A: Chiral Crown Ether Column (Direct) [1]

    • Column: Crownpak CR(+) or equivalent.[1]

    • Mobile Phase: Perchloric acid (pH 1.5 to 2.0).[1]

    • Mechanism: The crown ether forms a host-guest complex preferentially with the L-isomer (or D-isomer depending on column type).[1]

    • Detection: UV at 210 nm.[1]

  • Method B: GITC Derivatization (Indirect - Robust) [1]

    • Reagent: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[1]

    • Protocol:

      • Dissolve 10 mg sample in Acetonitrile.

      • Add Triethylamine (neutralize HCl).[1]

      • Add GITC solution.[1][4] Vortex and let stand for 60 mins.

      • Inject on standard C18 column.[1]

    • Result: The D-amine forms a diastereomer with GITC that separates easily from the L-amine-GITC diastereomer on a standard column.[1]

ValidationProtocol Sample Incoming Sample (D-Ala-OiPr HCl) Split Split Sample Sample->Split NMR 1H NMR (DMSO-d6) Check: Solvents & Structure Split->NMR Chiral Chiral Analysis Split->Chiral GITC GITC Derivatization (Transform Enantiomers -> Diastereomers) Chiral->GITC HPLC Reverse Phase HPLC (C18 Column) GITC->HPLC Result Calculate e.e. (Area D / [Area D + Area L]) HPLC->Result Decision Pass if e.e. > 99.5% Result->Decision

Figure 2: Analytical validation workflow using GITC derivatization for robust chiral quantification.

Handling and Stability Insights

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The ester bond is susceptible to hydrolysis, and the HCl salt is hygroscopic.[1]

  • Safety: The compound is an irritant.[1][3] However, the primary risk in a lab setting is thermal instability .[1] Do not heat above 40°C during drying processes, as this can accelerate racemization (conversion of D to L) or diketopiperazine formation.[1]

References

  • Apollo Scientific. D-Alanine isopropyl ester hydrochloride Product Page. Retrieved from [1]

  • LGC Standards. D-Alanine Isopropyl Ester Hydrochloride Reference Material. Retrieved from [1]

  • Simson Pharma. D-Alanine Isopropyl Ester Hydrochloride API & Impurities. Retrieved from [1]

  • Google Patents. Separation method of L-alanine isopropyl ester hydrochloride and enantiomer thereof (CN112630314B). Retrieved from

  • PubChem. D-Alanine isopropyl ester hydrochloride Compound Summary. Retrieved from [1]

Sources

Methodological & Application

Application Note: Scalable Synthesis of D-Alanine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This protocol details the synthesis of D-Alanine isopropyl ester hydrochloride, a critical chiral intermediate for peptidomimetic drugs and nucleotide prodrugs (e.g., sofosbuvir analogs). While Fischer esterification is the standard approach, this guide utilizes the Thionyl Chloride (


) / Isopropanol (IPA)  method.

Why this method?

  • In-Situ Acid Generation:

    
     reacts with IPA to generate anhydrous HCl and scavenge water simultaneously, driving the equilibrium toward ester formation (Le Chatelier’s principle) more effectively than using pre-gassed HCl/IPA.
    
  • Chiral Integrity: The acidic conditions minimize the risk of racemization compared to base-catalyzed alkylation methods.

  • Purification Efficiency: The product crystallizes directly as the hydrochloride salt, often requiring only trituration rather than column chromatography.

Chemical Mechanism

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. The thionyl chloride first reacts with isopropanol to form isopropyl chlorosulfite (transient) and anhydrous HCl. The protonated carboxylic acid is then attacked by the alcohol.

ReactionMechanism cluster_activation Step 1: Reagent Activation cluster_esterification Step 2: Esterification SOCl2 SOCl2 (Thionyl Chloride) HCl_Gen Anhydrous HCl + SO2 (gas) SOCl2->HCl_Gen + IPA IPA Isopropanol (Excess) DAla D-Alanine (Zwitterion) HCl_Gen->DAla Catalysis TetraInter Tetrahedral Intermediate DAla->TetraInter + H+ / IPA Product D-Alanine Isopropyl Ester HCl TetraInter->Product - H2O

Figure 1: Mechanistic pathway highlighting in-situ generation of anhydrous HCl.

Materials & Safety Profile

Reagent Stoichiometry (Scale: 10g D-Alanine basis)
ComponentRoleMass/VolEquiv.MW ( g/mol )
D-Alanine Starting Material10.0 g1.089.09
Thionyl Chloride Reagent16.3 g (9.9 mL)1.25118.97
Isopropanol (IPA) Solvent/Reactant100 mLExcess60.10
Diethyl Ether Workup Solvent~100 mLN/A74.12
Critical Safety Warnings
  • Thionyl Chloride: Highly corrosive and water-reactive.[1] Releases toxic

    
     and 
    
    
    
    gas. Must be handled in a fume hood.[1]
  • Exotherm Control: The reaction between

    
     and IPA is extremely exothermic. Strict temperature control (0°C) during addition is mandatory to prevent splashing or runaway solvent boil-off.
    

Step-by-Step Synthesis Protocol

Phase 1: Activation (0°C)
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a drying tube (CaCl2 or Drierite). Connect the outlet to a gas trap (NaOH solution) to neutralize evolved

    
    /
    
    
    
    .
  • Solvent Charge: Charge 100 mL of anhydrous Isopropanol into the flask.

  • Cooling: Submerge the flask in an ice/salt bath and cool to an internal temperature of 0–5°C .

  • Reagent Addition: Transfer 9.9 mL of Thionyl Chloride to the addition funnel. Add dropwise to the IPA over 30 minutes.

    • Observation: Vigorous gas evolution (

      
      ) will occur. Ensure temperature stays <10°C.
      
Phase 2: Reaction (Reflux)
  • Substrate Addition: Once

    
     addition is complete, remove the ice bath and add 10.0 g of D-Alanine  in one portion. The amino acid will likely not dissolve immediately.
    
  • Heating: Heat the mixture gradually to reflux (~82°C).

  • Monitoring: Reflux for 3–5 hours .

    • Endpoint: The suspension should turn into a clear, homogeneous solution as the zwitterionic amino acid converts to the soluble ester hydrochloride.

    • TLC Check: Silica gel, Eluent: n-Butanol/Acetic Acid/Water (4:1:1). Stain: Ninhydrin. (Starting material

      
       ~0.25; Product 
      
      
      
      ~0.60).
Phase 3: Isolation & Purification
  • Concentration: Cool the mixture to room temperature. Concentrate under reduced pressure (Rotary Evaporator, 45°C bath) to remove excess IPA and residual

    
    .
    
    • Result: A viscous, slightly yellow oil or semi-solid will remain.

  • Co-evaporation: Add 20 mL of fresh IPA or Toluene and re-evaporate to ensure complete removal of acidic volatiles.

  • Crystallization/Trituration:

    • Add 50 mL of Diethyl Ether (or MTBE) to the oily residue.

    • Stir vigorously (scratch the flask wall if necessary) to induce crystallization.

    • Cool to 0°C for 1 hour to maximize yield.

  • Filtration: Filter the white solid under vacuum (Buchner funnel). Wash the cake with cold ether (2 x 20 mL).

  • Drying: Dry the solid in a vacuum desiccator over

    
     or NaOH pellets overnight.
    

Quality Control & Characterization

Workflow Logic

QC_Workflow Start Crude Product Isolated Visual Visual Inspection (White Crystalline Solid?) Start->Visual Solubility Solubility Check (Clear in Water/MeOH?) Visual->Solubility Pass MeltingPoint Melting Point (Target: 80-85°C) Solubility->MeltingPoint Pass Rotation Optical Rotation (Check Enantiomeric Purity) MeltingPoint->Rotation Range OK Reprocess Recrystallize (IPA/Ether) MeltingPoint->Reprocess Too Low/Wide Release Release Batch Rotation->Release Pass Rotation->Reprocess Low Alpha

Figure 2: QC Decision Tree for batch release.

Specification Table
TestAcceptance CriteriaNotes
Appearance White to off-white crystalline powderYellowing indicates residual

or oxidation.
Melting Point 80 – 85°CSharp range indicates high purity.

-NMR (DMSO-

)

1.2 (d, 6H, Isopropyl

)

1.4 (d, 3H, Alanine

)

4.0 (q, 1H,

-H)

4.9 (sept, 1H, Isopropyl CH)

8.5 (br s, 3H,

)
Confirm integration ratios (6:3:1:1).
Optical Rotation

(c=2, MeOH)
Critical: L-Isomer is (+). D-Isomer must be (-). Verify sign against CoA of starting material.

Troubleshooting & Optimization

  • Hygroscopicity: The HCl salt is extremely hygroscopic. If the product becomes a "goo" on the filter, wash immediately with anhydrous ether and move to a desiccator.

  • Racemization: While rare in acid, extended reflux (>12h) or high temperatures can cause partial racemization. If optical rotation is low, recrystallize from Isopropanol/Ether.

  • Incomplete Reaction: If zwitterion remains (insoluble solid), add 0.1 eq more

    
     and reflux for an additional hour.
    

References

  • Brenner, M., & Huber, W. (1953). Herstellung von α-Aminosäureestern durch Alkoholyse der Methylester. Helvetica Chimica Acta, 36(5), 1109–1115. (Foundational method for thionyl chloride mediated esterification).

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for ester stability and deprotection).
  • ChemicalBook. (2023). D-Alanine isopropyl ester hydrochloride Product Properties (CAS 39613-92-8).

  • TCI Chemicals. (2023). L-Alanine Isopropyl Ester Hydrochloride (CAS 62062-65-1) Specification Sheet. (Used for comparative physical property verification).

Sources

Protocol for peptide coupling reactions using D-Alanine isopropyl ester hcl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for incorporating D-Alanine Isopropyl Ester Hydrochloride (H-D-Ala-OiPr·HCl) into peptide backbones.[1] While the isopropyl ester moiety provides essential steric bulk—enhancing lipophilicity and resistance to enzymatic hydrolysis—the D-configuration introduces a heightened risk of racemization during the coupling event.

This document moves beyond generic "add-and-stir" instructions. It focuses on the mechanistic control of chirality , specifically addressing the neutralization of the hydrochloride salt without triggering the oxazolone pathway.

Reagent Profile & Physicochemical Properties

H-D-Ala-OiPr·HCl serves as a C-terminal capping unit or a building block for peptidomimetics. Its bulky isopropyl group protects the C-terminus from esterases more effectively than methyl or ethyl esters.

PropertySpecification
Chemical Name D-Alanine Isopropyl Ester Hydrochloride
CAS Number 39613-92-8
Formula C₆H₁₃NO₂[2][3][4] · HCl
Molecular Weight 167.63 g/mol
Chirality D-Enantiomer (Risk of

inversion)
Solubility High: Water, DMF, MeOH, DCM (moderate)
Hygroscopicity High (Store under

at 2-8°C)

Strategic Considerations: The "Base Trap"

The critical failure point in using amino acid ester salts is the neutralization step .

  • The Problem: The amine is protonated (

    
    ). To react, it must be deprotonated to 
    
    
    
    .
  • The Risk: Adding excess strong base (e.g., DIEA/DIPEA) to "ensure" neutralization increases the pH > 8.0. In the presence of an activated carboxyl component, this basic environment catalyzes the abstraction of the

    
    -proton, leading to racemization  via the enol or oxazolone intermediate.[5]
    

The Solution: Use a "Stoichiometric Release" strategy.

  • Base Choice: Use N-Methylmorpholine (NMM) or 2,4,6-Collidine (TMP) instead of DIEA when possible. They are weaker bases sufficient to neutralize the HCl but less likely to strip the

    
    -proton.
    
  • Order of Addition: Never premix the ester salt and base for long periods. Neutralize in situ during the coupling event.

Mechanism of Failure (Racemization Pathways)

RacemizationPathways cluster_risk Risk Zone (High pH) ActivatedAA Activated Amino Acid (O-Acyl Urea) Oxazolone Oxazolone Intermediate ActivatedAA->Oxazolone Cyclization (Path B) Promoted by Base CoupledProduct Pure Peptide (D-Isomer) ActivatedAA->CoupledProduct Fast Nucleophilic Attack (Optimized Path) Base Excess Base (DIEA/DIPEA) Base->Oxazolone Catalyzes Racemate Racemized Product (DL-Mix) Oxazolone->Racemate Rapid Equilibrium

Figure 1: The "Path B" mechanism where excess base drives the activated amino acid into an oxazolone state, causing loss of chiral purity.

Protocol A: Standard Solution-Phase Coupling (EDC/Oxyma)

Best for: Routine synthesis, minimizing racemization, and easy workup (water-soluble byproducts).

Reagents:

  • Carboxyl Component (Protected AA): 1.0 equiv

  • H-D-Ala-OiPr[3][4][6][7]·HCl : 1.1 equiv

  • EDC[8]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): 1.1 equiv

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): 1.1 equiv (Superior to HOBt for racemization suppression)

  • Base: N-Methylmorpholine (NMM) : 2.1 equiv (1.0 to neutralize HCl, 1.1 for activation)

  • Solvent: DCM or DMF (Dry)

Step-by-Step Workflow:

  • Activation (Pre-Cooling): Dissolve the Carboxyl Component and Oxyma Pure in DCM/DMF. Cool to 0°C in an ice bath.

    • Why? Low temperature suppresses side reactions during the initial activation spike.

  • Carbodiimide Addition: Add EDC·HCl. Stir at 0°C for 5–10 minutes.

    • Observation: The solution may become slightly cloudy as the active ester forms.

  • Amine Preparation (The Critical Step): In a separate vial, dissolve H-D-Ala-OiPr·HCl in a minimal amount of solvent. Add NMM (exactly 1.0 equiv relative to the amine salt).[5]

    • Note: Do not let this sit for >5 minutes.

  • Coupling: Add the neutralized amine solution to the activated carboxyl mixture. Add the remaining NMM (1.1 equiv) dropwise. Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.

  • Monitoring: Check via TLC (System: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the carboxyl component.

  • Workup (Self-Validating):

    • Dilute with EtOAc.

    • Wash 1x with 1M KHSO₄ (Removes unreacted amine and converts EDC urea to water-soluble salt).

    • Wash 1x with Sat. NaHCO₃ (Removes unreacted acid and Oxyma).

    • Wash 1x with Brine. Dry over Na₂SO₄.[8]

Protocol B: High-Efficiency Coupling (HATU/HOAt)

Best for: Sterically hindered sequences or valuable intermediates where yield is paramount.

Reagents:

  • Carboxyl Component: 1.0 equiv[5]

  • H-D-Ala-OiPr[3][4][6][7]·HCl : 1.1 equiv

  • HATU: 1.05 equiv

  • Base: DIEA (Diisopropylethylamine) : 2.1 equiv

  • Solvent: Anhydrous DMF

Step-by-Step Workflow:

  • Dissolution: Dissolve the Carboxyl Component, H-D-Ala-OiPr·HCl , and HATU in Anhydrous DMF.

    • Note: Unlike EDC, HATU reactions are often run "one-pot."

  • Controlled Initiation: Cool the mixture to 0°C . Add DIEA dropwise over 2 minutes.

    • Critical: The solution will turn yellow (liberation of HOAt anion).

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT. HATU couplings are fast; reaction is often complete in <2 hours.

  • Quench: If LC-MS shows completion, dilute immediately with EtOAc. Do not leave the reaction in basic DMF overnight (high risk of ester hydrolysis or racemization).

Workflow Visualization

Workflow Start Start Process Process Decision Decision End End StartNode Start: H-D-Ala-OiPr·HCl + Protected AA SolubilityCheck Check Solubility (DCM vs DMF) StartNode->SolubilityCheck Neutralization Neutralization Strategy Use NMM (Protocol A) or DIEA (Protocol B) SolubilityCheck->Neutralization Dissolved Coupling Coupling Reaction (0°C -> RT) Neutralization->Coupling Monitor Monitor (TLC/LC-MS) Is SM consumed? Coupling->Monitor Monitor->Coupling No (Add more reagent) Workup Acid/Base Wash Cycle (Remove Urea/Salts) Monitor->Workup Yes Final Final Product (D-Ala-OiPr Peptide) Workup->Final

Figure 2: Decision tree for the coupling workflow, emphasizing the critical neutralization checkpoint.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure Base:HCl ratio is at least 1:1. Switch to DMF if solubility is poor in DCM.
Racemization (>5% L-isomer) High pH during activation; prolonged reaction time.Switch from DIEA to NMM or Collidine . Use Oxyma Pure instead of HOBt. Pre-activate the acid before adding the amine.
Hydrolysis of Ester Wet solvents or excess base.Use anhydrous solvents. Reduce reaction time. Avoid strong aqueous base during workup (wash quickly).
Precipitate in Reaction Urea byproduct (if using EDC/DCC).Filter the reaction mixture before workup or switch to DCM (urea often precipitates in DCM).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • PubChem. (2025).[4][6] D-Alanine Isopropyl Ester Hydrochloride Compound Summary. National Library of Medicine. Link

  • Han, S.Y., & Kim, Y.A. (2004).[5] Recent development of peptide coupling reagents in organic synthesis.[9] Tetrahedron, 60(11), 2447-2467. Link

Sources

Application Notes and Protocols: D-Alanine Isopropyl Ester HCl in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Leveraging the "Unnatural" for Stereochemical Precision

In the field of asymmetric synthesis, the ability to introduce and control stereochemistry is paramount. The biological activity of pharmaceuticals, agrochemicals, and other functional molecules is often dictated by their three-dimensional arrangement.[1] While nature predominantly utilizes L-amino acids, their D-enantiomers represent a powerful tool for the synthetic chemist. These "unnatural" amino acids, when incorporated into bioactive molecules, can confer unique and highly desirable properties, most notably an enhanced resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acid residues.[1]

This guide focuses on the application of D-Alanine isopropyl ester hydrochloride (hcl), a versatile chiral building block derived from the D-enantiomer of alanine. As a component of the "chiral pool," it provides a cost-effective and readily available source of (R)-stereochemistry at the α-carbon. The isopropyl ester functionality serves as a convenient protecting group for the carboxylic acid, allowing the free amino group to be selectively manipulated in subsequent synthetic steps. Its hydrochloride salt form enhances stability and simplifies handling.

We will explore the strategic rationale behind using this building block and provide a detailed, field-proven protocol for its application in a representative asymmetric synthesis: the construction of a D-amino acid-containing peptide.

Core Concept: The Strategic Advantage of D-Amino Acid Incorporation

The primary driver for incorporating D-alanine into peptide-based drug candidates is the significant increase in their metabolic stability. Endogenous proteases and peptidases, the enzymes responsible for protein turnover, exhibit high fidelity for substrates containing L-amino acids. A peptide chain containing a D-alanine residue disrupts the natural recognition sequence, effectively rendering the adjacent peptide bonds resistant to cleavage. This strategic substitution can dramatically extend the in vivo half-life of a therapeutic peptide, improving its pharmacokinetic profile and therapeutic window.

Furthermore, D-alanine plays a crucial role in the biology of various organisms, particularly in the structure of bacterial cell walls (peptidoglycan).[2][3] This makes D-alanine and its derivatives, like the isopropyl ester, valuable starting materials for the synthesis of novel antibiotics and probes to study mechanisms of antibiotic resistance.[3][4]

G cluster_0 Chiral Pool cluster_1 Chemical Modification cluster_2 Asymmetric Synthesis Application D-Alanine D-Alanine Esterification Esterification D-Alanine->Esterification D-Ala Isopropyl Ester HCl D-Ala Isopropyl Ester HCl Esterification->D-Ala Isopropyl Ester HCl Peptide_Coupling Peptide Coupling D-Ala Isopropyl Ester HCl->Peptide_Coupling Target_Molecule Target Molecule (e.g., Peptidomimetic, Drug Intermediate) Peptide_Coupling->Target_Molecule

Figure 1: Conceptual workflow for utilizing D-Alanine isopropyl ester HCl.

Application Focus: Synthesis of a D-Amino Acid-Containing Tripeptide

A primary application of D-Alanine isopropyl ester HCl is as a nucleophilic component in peptide coupling reactions. The hydrochloride salt must first be neutralized in situ to liberate the free amine, which can then attack an activated carboxylic acid of another amino acid residue.

This section details the synthesis of D-alanyl-α-L-aspartyl-D-alanine isopropyl ester, a process that involves two distinct peptide coupling steps where D-alanine isopropyl ester serves as both the initial and final residue added.[5]

Protocol 1: Synthesis of D-alanyl-α-L-aspartyl-D-alanine isopropyl ester

This protocol demonstrates a classic solution-phase peptide synthesis using a carbodiimide coupling reagent (DCC).

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount UsedMoles (approx.)Role
D-Alanine isopropyl ester hydrochloride167.631.7 g0.0101Chiral Building Block (Nucleophile)
Triethylamine (TEA)101.191.4 mL (d=0.726)0.0100Base (for neutralization)
Z-Asp(OBzl)-OH357.363.6 g0.0101Protected Amino Acid
Dicyclohexylcarbodiimide (DCC)206.332.06 g0.0100Coupling Agent
Chloroform-60 mL-Solvent
Ethyl Acetate-150 mL + washes-Extraction Solvent
2N Hydrochloric Acid-As needed-Aqueous Wash
4% Sodium Bicarbonate Solution-As needed-Aqueous Wash
Anhydrous Sodium Sulfate-As needed-Drying Agent
80% Acetic Acid in Water-100 mL-Solvent for Deprotection
Palladium on Carbon (Pd/C)-Catalytic amount-Hydrogenolysis Catalyst

Step-by-Step Methodology:

  • Neutralization of the Amine Salt:

    • Suspend D-Alanine isopropyl ester hydrochloride (1.7 g) in chloroform (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • To this suspension, add triethylamine (1.4 mL). Stir until the solution becomes clear, indicating the formation of the free amine. This step is critical as the hydrochloride salt is unreactive as a nucleophile.

  • Peptide Coupling Reaction:

    • To the solution from Step 1, add N-benzyloxycarbonyl-L-aspartic acid β-benzyl ester (Z-Asp(OBzl)-OH, 3.6 g).

    • Cool the reaction mixture in an ice bath.

    • Dissolve dicyclohexylcarbodiimide (DCC, 2.06 g) in chloroform (10 mL) and add this solution dropwise to the cooled reaction mixture.

    • Stir the reaction under ice cooling for one hour, then allow it to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU), the byproduct of the DCC coupling, will form.

  • Work-up and Purification of the Protected Dipeptide:

    • Filter off the precipitated DCU and wash the solid with a small amount of chloroform.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the resulting residue in ethyl acetate (150 mL).

    • Wash the organic solution sequentially with 2N HCl, water, 4% aqueous sodium bicarbonate, water, and finally, a saturated aqueous solution of sodium chloride. These washes remove unreacted starting materials and acidic/basic impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected dipeptide intermediate.

  • Deprotection (Hydrogenolysis):

    • Dissolve the crude protected dipeptide from Step 3 in 80% aqueous acetic acid (100 mL).

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Subject the mixture to catalytic reduction under a hydrogen gas stream (typically using a balloon or a Parr hydrogenator) at room temperature for four hours. This step cleaves both the Z (benzyloxycarbonyl) and Bzl (benzyl ester) protecting groups.

  • Isolation of the Final Tripeptide:

    • Filter off the Pd/C catalyst through a pad of Celite.

    • Concentrate the filtrate to dryness under reduced pressure.

    • The resulting residue can be further purified by recrystallization from water to afford the final product, D-alanyl-α-L-aspartyl-D-alanine isopropyl ester.[5]

G A D-Ala-OiPr·HCl in Chloroform B Add Triethylamine (TEA) A->B C Free Amine: D-Ala-OiPr B->C D Add Z-Asp(OBzl)-OH C->D E Add DCC in Chloroform (Ice Bath → RT) D->E F Protected Dipeptide Mixture + DCU Precipitate E->F G Filter & Concentrate F->G H Aqueous Work-up (EtOAc Extraction) G->H I Protected Tripeptide H->I J Hydrogenolysis (H₂, Pd/C in 80% AcOH) I->J K Final Tripeptide: D-Ala-L-Asp-D-Ala-OiPr J->K

Sources

Application Note: Safe Handling and Protocol Design for D-Alanine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Alanine isopropyl ester hydrochloride (CAS: 39613-92-8) is a critical chiral building block utilized frequently in the synthesis of peptidomimetics and prodrugs (e.g., antiviral protease inhibitors). While chemically stable as a salt, its handling requires specific protocols to mitigate hygroscopicity-induced hydrolysis and to manage irritant properties (H315/H319/H335).

This guide provides a standardized approach to storage, weighing, and the critical "free-basing" step required to activate the amine for nucleophilic attack in peptide coupling reactions.

Physicochemical Profile & Hazard Identification

Understanding the "personality" of the compound is the first step to safety. As an ester salt, it combines the stability of an ionic solid with the moisture sensitivity of an ester linkage.

Table 1: Compound Specifications & Safety Data
PropertySpecification
Chemical Name D-Alanine isopropyl ester hydrochloride
CAS Number 39613-92-8
Molecular Formula C₆H₁₃NO₂[1][2][3][4][5][6][7] · HCl
Molecular Weight 167.63 g/mol
Appearance White to off-white crystalline powder
Melting Point ~85 °C
Solubility High in Water, Methanol, DMSO; Low in Diethyl Ether, Hexanes
GHS Classification Warning (Cat 2 Irritant)
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4] Irrit.)
Key Risk Factor: Hygroscopicity

The HCl salt moiety makes this compound highly hygroscopic.

  • The Mechanism: Moisture absorption leads to the formation of a localized acidic aqueous environment on the crystal surface.

  • The Consequence: This acidity catalyzes the hydrolysis of the isopropyl ester back to D-Alanine (zwitterion) and Isopropanol.

  • The Sign: Material turning "tacky" or clumping is a sign of degradation.

Storage & Engineering Controls

Objective: Maintain chemical integrity and prevent operator exposure.

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, cold storage retards hydrolysis.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

  • Desiccation: Secondary containment with active desiccant (e.g., Drierite or Silica Gel) is mandatory.

Engineering Controls[8]
  • Primary Barrier: All weighing and open-vessel handling must occur inside a certified Chemical Fume Hood .

  • Static Control: Fine amino acid ester powders are prone to static charge. Use anti-static gun/ionizers during weighing to prevent powder scattering (which leads to inhalation risks).

Operational Protocols

Protocol A: Safe Weighing & Solubilization

Rationale: To prevent inhalation of irritant dust and minimize moisture exposure.

  • Preparation: Allow the container to warm to room temperature before opening.

    • Why? Opening a cold bottle in humid lab air causes immediate condensation inside the bottle, ruining the remaining stock.

  • PPE: Standard Lab Coat, Nitrile Gloves (0.11mm min thickness), Safety Glasses.

  • Weighing:

    • Use a static-free spatula (PTFE coated or wooden).

    • Weigh into a tared vial/flask.

    • Immediately recap the stock bottle and seal with Parafilm.

  • Solubilization:

    • Dissolve in dry solvent (DMF, DCM, or THF) immediately.

    • Note: The HCl salt will not dissolve well in non-polar solvents (DCM) until a base is added.

Protocol B: Neutralization (Free-Basing) for Synthesis

Rationale: The amine is protonated (NH₃⁺) and non-nucleophilic. It must be neutralized to the free amine (NH₂) to react.

Method 1: In Situ Neutralization (Recommended for Peptide Coupling)

This method minimizes side reactions like diketopiperazine formation or racemization.

  • Dissolution: Suspend D-Alanine isopropyl ester HCl (1.0 equiv) in the reaction solvent (e.g., DMF or DCM).

  • Base Addition: Add a non-nucleophilic tertiary base such as DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) .

    • Stoichiometry: Add 2.0–2.2 equivalents of base. (1 eq to neutralize the HCl, 1+ eq to maintain basicity for the coupling).

  • Observation: The suspension should clear as the free base is more soluble in organic solvents (if using DCM).

  • Coupling: Add the carboxylic acid partner and coupling reagent (e.g., HATU/EDC) immediately.

Method 2: Extractive Isolation (biphasic)

Use this if the coupling reaction is sensitive to tertiary amine salts.

  • Dissolution: Dissolve the salt in a minimal amount of water.

  • Basification: Add saturated Na₂CO₃ or NaHCO₃ solution until pH ~9-10.

    • Caution: Do not use strong bases (NaOH) as they will hydrolyze the ester.

  • Extraction: Extract 3x with DCM or Ethyl Acetate.

  • Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Warning: The free amine is less stable than the HCl salt. Use immediately.

Visualization: Safety & Logic Workflows

Diagram 1: Safe Handling Lifecycle

Caption: Workflow for handling hygroscopic amino acid ester salts to prevent degradation and exposure.

SafeHandling cluster_storage Storage (Critical Control Point) cluster_handling Handling Storage Refrigerated (4°C) + Desiccant Equilibration Warm to Room Temp (Prevent Condensation) Storage->Equilibration Prior to use Weighing Weigh in Fume Hood (Anti-static tools) Equilibration->Weighing Open Bottle Sealing Purge Headspace (Ar/N2) & Reseal Immediately Weighing->Sealing Post-weighing Sealing->Storage Return

Diagram 2: Chemical Activation Logic

Caption: Mechanistic pathway for converting the stable storage form (HCl salt) to the reactive species.

ReactionLogic Salt D-Ala-OiPr · HCl (Stable, Non-Nucleophilic) FreeBase D-Ala-OiPr (Free Amine) (Reactive Nucleophile) Salt->FreeBase Neutralization (-HCl) Base Base Addition (DIPEA or Na2CO3) Base->FreeBase Coupling Peptide Coupling (Amide Bond Formation) FreeBase->Coupling + Activated Carboxyl Hydrolysis Hydrolysis Side-Reaction (If moisture present) FreeBase->Hydrolysis + H2O (Avoid!)

Emergency Response

In the event of exposure, the acidic nature of the salt (upon contact with mucous membranes) dictates the response.

  • Inhalation: Move to fresh air immediately. If respiratory irritation (coughing/burning) persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[8] Remove contact lenses if present. The HCl component can cause significant irritation.

  • Spill Cleanup:

    • Wear N95/P100 respirator and gloves.

    • Cover spill with dry lime or soda ash (to neutralize acidity).

    • Sweep up carefully to avoid dust generation.

References

  • ResearchGate. (2016).[9] Discussion: Isolation of free amino acid esters from hydrochloride salts. Retrieved from [Link]

Sources

Application Note: Comprehensive Characterization of D-Alanine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

D-Alanine isopropyl ester hydrochloride (CAS: 39613-92-8) is a critical chiral building block utilized in the synthesis of peptidomimetics and nucleotide prodrugs (e.g., Sofosbuvir analogs).[1] As a D-amino acid derivative, its enantiomeric purity is a Critical Quality Attribute (CQA), as the presence of the L-isomer can drastically alter the pharmacological profile of the final drug substance.

This guide provides a validated analytical framework for the complete characterization of this molecule. Unlike standard amino acid analysis, the presence of the isopropyl ester group introduces susceptibility to hydrolysis, while the hydrochloride salt form necessitates specific handling to prevent hygroscopic degradation.

Key Analytical Challenges
  • Lack of Chromophore: The molecule lacks aromatic rings, making standard UV detection (254 nm) ineffective.

  • Chiral Integrity: Separation of the D-enantiomer from the L-impurity requires specialized chiral selectors.[1]

  • Ester Instability: The ester bond is labile in basic aqueous conditions, requiring strict pH control during preparation.

Structural Confirmation (Identity)[1][2]

Nuclear Magnetic Resonance (NMR)

The structure is confirmed via


H and 

C NMR.[1] The isopropyl group provides a distinct septet splitting pattern, while the hydrochloride salt induces a downfield shift in the amine protons.[1]

Solvent: DMSO-


 (Preferred over 

to prevent ester hydrolysis and observe exchangeable protons).[1]

Table 1:


H NMR Peak Assignments (400 MHz, DMSO-

)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic

8.60 – 8.80Broad Singlet3HAmmonium protons (deshielded by Cl salt).[1]
CH (Isopropyl)4.95 – 5.05Septet (

Hz)
1HCharacteristic methine of the isopropyl ester.[1]

-CH
3.95 – 4.05Quartet1HAlpha-proton coupled to the methyl group.[1]

-CH

1.40 – 1.45Doublet3HAlanine methyl side chain.[1]
CH

(Isopropyl)
1.20 – 1.25Doublet (

Hz)
6HGem-dimethyl groups of the isopropyl ester.[1]
Infrared Spectroscopy (FTIR)
  • Ester Carbonyl (

    
    ):  Strong band at 1735–1750 cm
    
    
    
    .[1]
  • Amine Salt (

    
    ):  Broad, multiple bands between 2600–3100 cm
    
    
    
    (N-H stretching in amine salts).[1]
  • C-O Stretch: 1200–1250 cm

    
    .[1]
    

Chiral Purity Determination (The "Hero" Protocol)[1]

The separation of D-Alanine isopropyl ester from its L-enantiomer is the most critical assay.[1] We utilize a Crown Ether based stationary phase, which forms a host-guest complex specifically with the ammonium group of the amino acid.

Method Principle

The chiral selector (Crown Ether) forms a reversible inclusion complex with the primary ammonium ion (


).[1] The stability of this complex differs between the D- and L-enantiomers due to steric hindrance from the chiral crown structure.[1]
Chromatographic Conditions
  • Column: Daicel CROWNPAK CR-I(+) (150 mm × 3.0 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: Perchloric Acid (pH 1.5 to 2.0).[1]

    • Preparation: Add 16.3 g of 70% Perchloric acid to 1000 mL ultrapure water.[1]

    • Why Acidic? The amine must be fully protonated (

      
      ) to bind with the crown ether.[1]
      
  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 25°C (Lower temperatures often improve resolution in crown ether separations).[1]

  • Detection: UV at 200–210 nm (Low UV required due to lack of chromophore).[1]

  • Injection Volume: 5–10 µL.

Protocol Workflow

ChiralProtocol Sample Sample Prep 1.0 mg/mL in Mobile Phase Filter Filtration 0.22 µm PTFE (Acid Resistant) Sample->Filter Remove Particulates Inject Injection System Equilibrated (30 min) Filter->Inject Load Vial Separation Separation Crown Ether Host-Guest Inject->Separation Elution Detect Detection 210 nm Separation->Detect Signal

Figure 1: Workflow for Direct Chiral Analysis using Crown Ether Chromatography.

Acceptance Criteria:

  • Resolution (

    
    ) between D- and L-isomer: > 2.0.
    
  • L-isomer limit: NMT 0.5% (or per specific specification).

Chemical Purity & Assay (RP-HPLC)

While chiral HPLC determines enantiomeric excess, Reversed-Phase (RP) HPLC is used to quantify chemical impurities (synthesis byproducts, free alanine, isopropanol).

Method Strategy

Due to the weak UV absorbance, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended for higher sensitivity and linear response.[1] If only UV is available, use 205 nm with a phosphate buffer to minimize background noise.

HPLC Protocol (UV/ELSD)
  • Column: C18 (L1) end-capped column (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent improves retention of polar amine).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for free Alanine)[1]

    • 2-15 min: 5%

      
       60% B[1]
      
    • 15-20 min: 60% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Sample Diluent: Water:Acetonitrile (90:10).[1] Do not use alkaline buffers. [1]

Counter-ion Quantification (Titration)[1]

Since the molecule is a hydrochloride salt, verifying the stoichiometry (HCl content) is vital to ensure it is not a dihydrochloride or free base mixture.[1]

Argentometric Titration (Chloride Content)

This method quantifies the chloride counter-ion.[1]

  • Reagents: 0.1 N Silver Nitrate (

    
    ), dilute Nitric Acid.
    
  • Apparatus: Potentiometric titrator with a Silver/Sulfide electrode.

  • Procedure:

    • Dissolve 150 mg of sample in 50 mL deionized water.

    • Add 1 mL dilute

      
      .[1]
      
    • Titrate with 0.1 N

      
       to the potentiometric endpoint.[1]
      
  • Calculation:

    
    
    (Where V = Volume of titrant, N = Normality, W = Weight of sample in g).
    

Solid-State Stability & Handling[1]

D-Alanine isopropyl ester HCl is hygroscopic .[1] Exposure to moisture leads to:

  • Clumping: Physical instability.[1]

  • Hydrolysis: Moisture facilitates the hydrolysis of the ester back to D-Alanine and Isopropanol.[1]

Handling Protocol:

  • Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Equilibrate to room temperature before opening the vial to prevent condensation.[1]

  • TGA Analysis: Thermal Gravimetric Analysis should show < 0.5% weight loss up to 100°C. Significant weight loss indicates absorbed water.[1]

Mechanism of Instability[1]

Instability Ester D-Ala Isopropyl Ester HCl (Solid) Hydrolysis Hydrolysis Reaction (Catalyzed by H+ or OH-) Ester->Hydrolysis Absorbs Moisture Atmospheric Moisture (H2O) Moisture->Hydrolysis Attacks Ester Bond Products Degradants: 1. D-Alanine (Free Acid) 2. Isopropanol 3. HCl Hydrolysis->Products Irreversible Breakdown

Figure 2: Hydrolytic degradation pathway triggered by moisture absorption.[1]

References

  • Daicel Corporation. Instruction Manual for CROWNPAK CR-I(+).[1] Application of Crown Ether columns for amino acid separation.[1] [Link][1]

  • PubChem. D-Alanine isopropyl ester (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Hyun, M. H. (2016). Liquid Chromatographic Resolution of Chiral Amino Acids and Related Compounds on Crown Ether-Based Chiral Stationary Phases. Journal of Separation Science.[1] [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of D-Alanine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-ORG-DALA-042 | Version: 2.1 | Last Updated: 2025-10-24[1]

Introduction: The Chirality Challenge

Subject: D-Alanine Isopropyl Ester Hydrochloride (CAS: 39613-92-8 / Free Base: 79487-89-1) Criticality: High.[1] Used in peptidomimetics and antibiotic synthesis (e.g., Cephalosporins).[1]

The synthesis of D-amino acid esters is deceptively simple.[1] While the esterification itself is straightforward, maintaining enantiomeric excess (ee%) is the primary failure mode. Unlike L-amino acids, where slight racemization might be "natural," D-amino acids are often used as chiral molecular brakes in biological systems; a drop from 99% ee to 95% ee can render a pharmaceutical intermediate useless.[1]

This guide addresses the specific suppression of racemization during the Thionyl Chloride (


) mediated esterification of D-Alanine.

The Mechanism of Failure: Why Racemization Occurs

To prevent racemization, you must understand the enemy. It is not random; it is a chemically driven event occurring at the


-carbon.[1]
The Pathways[2][3][4][5][6]
  • Base-Catalyzed Enolization (Primary Risk): Even mild bases (or poor pH control during workup) can abstract the

    
    -proton, creating a planar enolate.[1] When the proton returns, it has a 50/50 chance of attacking from either face, leading to a racemic mixture.
    
  • Acid-Catalyzed Enolization (Secondary Risk): While slower, prolonged heating in strong acid (refluxing too long) can also drive enolization.[1]

  • Thermal Stress: High temperatures accelerate both pathways.[1]

Visualization: The Racemization Danger Zone

RacemizationPathway DAla D-Alanine Ester (Chiral Center) Base Trigger: Base / High T / Excess Time DAla->Base Proton Abstraction Racemic Racemic Mixture (50:50 D/L) DAla->Racemic Equilibrium over time Enol Planar Enolate Intermediate (Achiral / Loss of Info) Base->Enol Formation Enol->DAla Reprotonation (Face A) LAla L-Alanine Ester (Impurity) Enol->LAla Reprotonation (Face B) LAla->Racemic

Figure 1: The mechanism of chirality loss. Note that the planar enolate intermediate destroys the stereochemical information.

The "Golden Path" Protocol

Method: Thionyl Chloride / Isopropanol (In Situ HCl Generation) Why this method? It avoids the addition of water and maintains strictly anhydrous acidic conditions, which kinetically disfavors the enolization pathway compared to aqueous acid methods.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
D-Alanine 1.0SubstrateMust be high optical purity (>99%).[1][2]
Isopropanol (iPrOH) 10-15 VSolvent/ReagentMust be anhydrous .[1] Water = Hydrolysis = Yield Loss.[1]
Thionyl Chloride (

)
1.2 - 1.5ReagentGenerates HCl + Isopropyl Sulfite.[1] Exothermic.
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and a drying tube (CaCl2 or

    
     line).[1]
    
  • Solvent Charge: Add anhydrous Isopropanol (iPrOH) and cool to -5°C to 0°C using an ice/salt bath.

  • Activation (The Exotherm): Add

    
     dropwise over 30-60 minutes.
    
    • Control Point: Do not let internal temp rise above 10°C.[1] This prevents the formation of isopropyl chloride byproducts.

  • Addition: Remove the ice bath. Add solid D-Alanine in one portion.

  • Reaction: Heat slowly to reflux (82°C) or maintain at 40-50°C.

    • Recommendation: 40-50°C for 24 hours is safer for chirality than Reflux for 4 hours.[1]

  • Workup (The Danger Zone):

    • Concentrate the mixture in vacuo (Rotovap) at <45°C .

    • DO NOT perform an aqueous extraction with bicarbonate/carbonate.[1] This is the #1 cause of racemization.

    • The residue is the crude HCl salt.

  • Purification: Triturate or recrystallize from minimal hot iPrOH/Diethyl Ether or iPrOH/MTBE.

Troubleshooting & FAQs

Symptom: Low Enantiomeric Excess (ee%)

User Question: "My product has the correct NMR but the optical rotation is lower than the literature value. What happened?"

Root Cause Analysis:

  • Overheating: Refluxing too vigorously or for >24 hours.[1]

  • Workup pH: Did you try to neutralize the HCl salt to get the free base? The free base ester racemizes rapidly in the presence of moisture or heat.

  • Wet Solvent: Water in the iPrOH allows hydrolysis back to the acid, which can then re-esterify, cycling through the transition state multiple times.

Corrective Action:

  • Action: Switch from Reflux (82°C) to 45°C stirring for longer duration (24-36h).

  • Action: Ensure iPrOH is dried over 3Å molecular sieves.

  • Action: Skip aqueous workup entirely. Precipitate the salt directly with ether.[1]

Symptom: Product is a Sticky Gum/Oil (Not a Solid)

User Question: "I cannot get the white powder described. It's a yellow oil."

Root Cause Analysis:

  • Residual Solvent: Isopropanol is trapped in the crystal lattice.[1]

  • Excess Acid: Excess HCl or

    
     is trapped.[1]
    
  • Hygroscopicity: The HCl salt is extremely hygroscopic.[1] If you filtered it on a humid day, it absorbed water.[1]

Corrective Action:

  • Action: Azeotropic drying.[1] Add Toluene or DCM to the oil and rotovap again to drag out residual iPrOH.

  • Action: Trituration. Add cold Diethyl Ether (anhydrous) and scratch the flask wall with a glass rod to induce nucleation.

  • Action: Dry in a vacuum desiccator over

    
     or KOH pellets for 24 hours.
    
Symptom: Low Yield (<60%)

User Question: "I followed the protocol but lost half my mass."

Root Cause Analysis:

  • Solubility Loss: The product is somewhat soluble in the ether/alcohol mix used for crystallization.[1]

  • Hydrolysis: Moisture entered the system, hydrolyzing the ester back to D-Alanine (which is insoluble in ether and may have been filtered off as "unreacted starting material").[1]

Corrective Action:

  • Action: Cool the crystallization mixture to -20°C (freezer) overnight before filtering.

  • Action: Check the "waste" solid. If it is water-soluble and has a high melting point (>200°C), it is D-Alanine.[1] Re-run the reaction with fresh

    
    .
    

Analytical Validation

Do not rely solely on optical rotation, as it is concentration and solvent-dependent.[1]

MethodSpecification TargetNotes
1H NMR (DMSO-d6) Doublet at ~1.2 ppm (Isopropyl methyls)Confirms ester structure.[1]
Optical Rotation

to

Note: Literature values vary by solvent.[1] Establish an internal standard.
Chiral HPLC >99.5% eeColumn: Chiralpak AD-H or equivalent.[1] Mobile Phase: Hexane/iPrOH.[1]

References

  • Brenner, M., & Huber, W. (1953).[1] Preparation of

    
    -amino acid esters by alcoholysis of the methyl esters. Helvetica Chimica Acta.[1]  (Foundational method for thionyl chloride esterification).[1]
    
  • Li, J., et al. (2021).[1][3] An Atom-Economic Inverse Solid-Phase Peptide Synthesis Using Bn or BcM Esters of Amino Acids. Organic Letters. (Discusses ester stability and racemization risks).

  • PubChem. (2025).[1] D-Alanine isopropyl ester hydrochloride - Compound Summary. National Library of Medicine.[1] (Physical properties and safety data).

  • Bodanszky, M. (1984).[1] Principles of Peptide Synthesis. Springer-Verlag.[1] (Authoritative text on racemization mechanisms via oxazolone and enolization).

Sources

Optimizing reaction conditions for the esterification of D-Alanine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amino Acid Derivatization Topic: Optimization of D-Alanine Esterification Ticket ID: D-ALA-EST-001 Status: Resolved Responder: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Chirality Mandate

Welcome to the technical support archive. You are likely here because you are synthesizing D-Alanine esters—critical chiral building blocks for peptidomimetics and antibiotics (e.g., vancomycin precursors).

The Core Challenge: Unlike glycine, D-Alanine possesses a stereocenter at the


-carbon. The primary failure mode in esterification is not low yield, but racemization  (conversion of D- to L- or DL-). A 99% chemical yield is worthless if the enantiomeric excess (ee) drops to 80%.

This guide moves beyond "recipe" chemistry to provide a causally grounded decision matrix for your synthesis.

Module 1: Method Selection Strategy

Do not default to a single method. The steric bulk and acid-sensitivity of the ester group dictate the protocol.

Decision Matrix: Esterification Pathways

EsterSelection Start Target Ester Group MethylEthyl Methyl / Ethyl Ester Start->MethylEthyl Benzyl Benzyl Ester Start->Benzyl tButyl tert-Butyl Ester Start->tButyl Thionyl Method A: Thionyl Chloride (In Situ Acid Generation) MethylEthyl->Thionyl Best for scale & cost DeanStark Method B: PTSA / Dean-Stark (Azeotropic Water Removal) Benzyl->DeanStark High boiling point alcohol Isobutylene Method C: Isobutylene/H2SO4 (Classic/Hazardous) tButyl->Isobutylene Legacy method ModernTBu Method D: t-BuOAc + Tf2NH (Modern/Safer) tButyl->ModernTBu Acid sensitive product

Figure 1: Strategic selection of esterification protocols based on steric and electronic properties of the target ester.

Module 2: Validated Protocols & Mechanisms

Protocol A: Thionyl Chloride ( ) Method

Target: D-Alanine Methyl Ester Hydrochloride Mechanism:


 reacts with methanol to generate anhydrous HCl and methyl sulfite. The reaction consumes water produced during esterification, driving the equilibrium forward [1].

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask (RBF). Fit with a drying tube (CaCl2) and addition funnel.

  • Solvent Charge: Add anhydrous Methanol (

    
     of D-Ala). Cool to -10°C  (Ice/Salt bath).
    
  • Activation (Critical): Add

    
     (1.2 - 1.5 equivalents) dropwise.
    
    • Why? This step is highly exothermic. Adding D-Ala first and then

      
       can cause localized hot spots, leading to racemization [2].
      
  • Addition: Add D-Alanine solid in one portion.

  • Reaction: Allow to warm to Room Temperature (RT). Reflux is rarely needed for Methyl esters and increases racemization risk. Stir 12-16h.

  • Workup: Evaporate solvent in vacuo. The product is the HCl salt.[1]

Protocol B: Modern tert-Butyl Esterification

Target: D-Alanine tert-Butyl Ester Challenge:


 cannot be used (creates unstable intermediates). The classic Perchloric Acid method is explosive/hazardous.
Recommended Method:  Catalytic Bis(trifluoromethanesulfonyl)imide (

) [3].
  • Reagents: Suspend D-Alanine in tert-butyl acetate (solvent and reagent).

  • Catalyst: Add 0.1 - 1.0 eq of

    
    .
    
  • Conditions: Stir at

    
    .
    
  • Advantage: High yield, no explosive perchlorates, mild conditions preserve chirality.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: My D-Alanine Methyl Ester is an oil, not the expected white solid. Did it fail?

Diagnosis: Likely Hygroscopicity , not failure. Technical Explanation: Amino acid ester hydrochlorides are extremely hygroscopic. If exposed to humid air, they absorb water and turn into a sticky oil or gum. Corrective Action:

  • Immediate: Triturate (grind/wash) the oil with anhydrous diethyl ether or hexane. The non-polar solvent removes trapped moisture and forces the salt to crash out as a solid.

  • Storage: Store in a desiccator over

    
     or KOH pellets.
    
Q2: I observed a 15% loss in optical rotation (Racemization). Why?

Diagnosis: Thermal Overload or Basic pH excursion . Mechanism: Racemization occurs via the enolization of the protonated carbonyl. This process is accelerated by heat and the presence of even weak bases (or insufficient acid to keep the amine protonated).

Racemization DAla D-Alanine Ester (Chiral) Enol Enol Intermediate (Planar/Achiral) DAla->Enol Heat + H+ loss Mix DL-Mixture (Racemic) Enol->Mix Reprotonation (Random Face)

Figure 2: The pathway of racemization via enolization.

Corrective Action:

  • Temperature: Never add

    
     at room temperature. Always start at 
    
    
    
    .
  • Acid Stoichiometry: Ensure excess acid. The free base of an amino acid ester racemizes much faster than the hydrochloride salt [4]. Never neutralize the salt unless immediately coupling in the next step.

Q3: The reaction turned yellow/dark orange.

Diagnosis: Schiff Base formation or Polymerization . Technical Explanation: If the concentration of D-Alanine is too high, intermolecular condensation can occur between the amine of one molecule and the ester of another (diketopiperazine formation). Corrective Action:

  • Dilution: Maintain solvent volume at

    
     per gram of amino acid.
    
  • Purity: Ensure the starting alcohol is aldehyde-free (aldehydes react with amines to form yellow imines/Schiff bases).

Module 4: Data Summary & Critical Quality Attributes

ParameterMethod A (

)
Method B (Dean-Stark)Method C (

)
Target Ester Methyl / EthylBenzyltert-Butyl
Reaction Temp


(Reflux)

Racemization Risk Low (if cooled)Moderate (due to heat)Very Low
Water Sensitivity Scavenges WaterRemoves AzeotropicallySensitive (Dry reagents req.)
Byproducts


None (Catalytic)

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride. Link

  • Master Organic Chemistry. (2011). Carboxylic Acids To Acid Chlorides With SOCl2 – The Mechanism. Link

  • Namba, K., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synthesis. Link

  • Benoiton, N. L. (2017). Chemistry of Peptide Synthesis. CRC Press. (Contextualized via ACS findings on racemization). Link

Sources

Technical Support Center: D-Alanine Isopropyl Ester Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of D-Alanine isopropyl ester hydrochloride (D-Ala-OiPr·HCl). This resource is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this critical chiral intermediate. Recrystallization is a powerful technique for purification, but its success hinges on a deep understanding of the underlying physical and chemical principles. This guide provides in-depth, experience-driven answers to common challenges encountered during the recrystallization process, moving beyond simple instructions to explain the causality behind each step.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What is the most effective solvent system for the recrystallization of D-Alanine isopropyl ester hydrochloride?

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should dissolve the crude D-Ala-OiPr·HCl at an elevated temperature but exhibit poor solubility at lower temperatures, allowing for the recovery of pure crystals upon cooling. For hydrochloride salts of amino acid esters, which are polar and ionic, a range of polar organic solvents and solvent/anti-solvent systems are typically effective.

Expert Analysis & Recommendations:

  • Single Solvent Systems: Polar protic solvents, such as alcohols, are often a good starting point. Isopropanol has been specifically mentioned as a suitable recrystallization solvent for the L-enantiomer, which has identical physical properties to your D-enantiomer[1]. The rationale is that the polarity of isopropanol is sufficient to dissolve the ionic salt at reflux, but its lower polarity compared to water allows for precipitation upon cooling. Other lower-chain alcohols like ethanol may also be effective[2].

  • Solvent/Anti-Solvent Systems: This is often the most powerful and flexible approach. A solvent in which D-Ala-OiPr·HCl is soluble (e.g., Dichloromethane (DCM), Isopropanol) is paired with an "anti-solvent" in which it is insoluble (e.g., Diethyl Ether, Hexanes, Toluene). The crude product is dissolved in a minimal amount of the primary solvent, and the anti-solvent is added dropwise until turbidity (cloudiness) is observed, which indicates the saturation point has been reached. Subsequent cooling then induces crystallization.

    • DCM/Hexanes or Diethyl Ether: This is a common and effective system. D-Ala-OiPr·HCl is dissolved in a minimum volume of DCM, and then hexanes or diethyl ether is added to precipitate the purified product. This method is widely used for purifying various amino acid ester salts[2]. A patent for the L-enantiomer describes a process of concentrating an isopropanol solution and then adding diethyl ether to induce crystallization, achieving purities over 99%[3].

    • Isopropanol/Toluene: Toluene can also serve as an effective anti-solvent with alcohols. A Japanese patent describes recrystallizing D-Alanine ethyl ester hydrochloride from a toluene solution after initial workup, demonstrating its utility in this class of compounds[4].

The table below summarizes the properties of recommended solvents to aid in your selection process.

SolventBoiling Point (°C)Polarity IndexRoleRationale & Considerations
Isopropanol 82.64.3Primary SolventProven effective for alanine isopropyl ester HCl[1]. Good balance of polarity for dissolving at heat and precipitating upon cooling.
Ethanol 78.45.2Primary SolventGenerally a good solvent for polar compounds. May show higher solubility than isopropanol, potentially impacting yield[2].
Dichloromethane (DCM) 39.63.4Primary SolventExcellent solvent for many organic salts at room temperature. Its high volatility requires careful handling but is useful in solvent/anti-solvent systems[2][5].
Diethyl Ether 34.62.9Anti-SolventLow polarity and boiling point make it an excellent anti-solvent for precipitating polar salts from more polar primary solvents[3][5].
Hexanes 690.1Anti-SolventVery non-polar, making it a strong anti-solvent to induce precipitation from solvents like DCM[2].
Toluene 110.62.4Anti-SolventHigher boiling point than ether or hexanes. Can be used to precipitate the product from alcohol solutions[4].
Question 2: My product is "oiling out" of the solution instead of forming crystals. What causes this and how can I fix it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high, leading to liquid-liquid phase separation instead of crystallization. The resulting oil is often an impure amorphous form of the product.

Causality & Corrective Actions:

  • Solution is Too Concentrated: The most common cause. The solubility curve is so steep that upon cooling, the solution becomes supersaturated too quickly, exceeding the capacity for orderly crystal lattice formation.

    • Solution: Add a small amount (5-10% of the total volume) of the hot primary solvent back into the mixture to dissolve the oil. Allow the solution to cool much more slowly. A slower cooling rate is crucial as it gives molecules more time to orient themselves into a crystal lattice.

  • Cooling Rate is Too Fast: Rapid cooling (e.g., plunging a hot flask into an ice bath) can shock the system, promoting the formation of an oil over crystals.

    • Solution: Allow the solution to cool to room temperature on the benchtop, undisturbed. If necessary, insulate the flask with glass wool or a towel to slow the cooling process further. Once at room temperature, you can then move it to a refrigerator and finally a freezer.

  • Inappropriate Solvent System: The chosen solvent may be too good, keeping the product dissolved even at lower temperatures, or there may be significant impurities that are depressing the melting point of your product.

    • Solution: Re-evaluate your solvent system. If using a single solvent, try adding a small amount of an anti-solvent. If using a solvent/anti-solvent pair, you may have too much of the primary solvent. Try reducing the initial volume of the primary solvent or adding more anti-solvent.

Troubleshooting Workflow for Oiling Out

G start Product 'Oils Out' check_conc Is the solution highly concentrated? start->check_conc action_dilute Add 5-10% more hot solvent to redissolve the oil. check_conc->action_dilute Yes check_cooling Was the solution cooled rapidly? check_conc->check_cooling No action_dilute->check_cooling action_slow_cool Allow solution to cool slowly at room temperature before refrigeration. check_cooling->action_slow_cool Yes check_solvent Re-evaluate Solvent System check_cooling->check_solvent No end_success Crystals Form Successfully action_slow_cool->end_success action_solvent Try a different solvent/anti-solvent ratio or a new system. check_solvent->action_solvent action_solvent->end_success

Caption: Decision tree for troubleshooting product oiling out.

Question 3: My recrystallization yield is consistently low. What factors affect the yield and how can I optimize it?

Low yield is a common problem that can often be solved by systematically reviewing your procedure. The primary cause is typically excessive solubility of the product in the cold solvent system.

Optimization Strategies:

  • Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product in solution upon cooling, thereby reducing your final yield.

  • Optimize the Cooling Process: Ensure the solution is cooled to the lowest practical temperature to maximize precipitation. After cooling to room temperature, place the flask in an ice bath (0 °C) or a freezer (-20 °C) for at least an hour.

  • Select a Better Anti-Solvent: If using a solvent/anti-solvent system, ensure the anti-solvent has very low solubility for your product. A more powerful anti-solvent (e.g., switching from diethyl ether to hexanes) can significantly increase precipitation.

  • Prevent Premature Crystallization: If crystals form in the funnel during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and filter the hot solution as quickly as possible.

  • Check the pH: Amino acid esters are sensitive to pH. The hydrochloride salt is stable at acidic pH. If the pH drifts towards neutral or basic, the free amine can be liberated, which has different solubility characteristics and may remain in the solvent[6][7]. Ensure your system remains acidic.

Question 4: After recrystallization, my product's purity is still insufficient. What are the likely impurities and what further steps can I take?

If a single recrystallization does not provide the desired purity, it's important to understand the nature of the remaining impurities. For D-Ala-OiPr·HCl, common impurities include the starting material (D-Alanine), the opposite enantiomer (L-Ala-OiPr·HCl), and byproducts from the esterification reaction.

Next-Step Purification Strategies:

  • Second Recrystallization: A second recrystallization using the same or a different solvent system can often remove remaining impurities.

  • Charcoal Treatment: If the product has a noticeable color, it may be due to high molecular weight, colored byproducts. Adding a small amount of activated charcoal to the hot solution before filtration can adsorb these impurities. Use charcoal sparingly as it can also adsorb your product.

  • Acid/Base Wash: Before recrystallization, you can perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (like DCM) and wash it with a dilute aqueous acid solution (e.g., 1N HCl). This can help remove any basic impurities. The product should remain in the organic layer.

  • Enantiomeric Purity Check: The most challenging impurity to remove by recrystallization is the L-enantiomer. If high enantiomeric purity is critical, you may need to analyze your product by chiral HPLC[8]. Recrystallization is generally not effective at separating enantiomers unless specialized chiral resolving agents are used. The purity issue may stem from the original D-Alanine starting material.

Experimental Protocols

Protocol 1: Step-by-Step Recrystallization using Isopropanol/Diethyl Ether

This protocol is a robust starting point for the purification of D-Ala-OiPr·HCl.

  • Dissolution: Place the crude D-Ala-OiPr·HCl (e.g., 5.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of warm isopropanol (start with ~10-15 mL) and heat the mixture gently (to ~40-50 °C) with stirring until all the solid dissolves[3]. Add more isopropanol in small portions only if necessary.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: Remove the flask from the heat and allow it to begin cooling slowly. While the solution is still warm, add diethyl ether dropwise with continuous stirring until the solution becomes faintly and persistently cloudy (turbid).

  • Cooling & Crystal Growth: Cover the flask and allow it to cool undisturbed to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

General Recrystallization Workflow Diagram

G cluster_main Recrystallization Protocol A Dissolve Crude Product in Minimum Hot Solvent B Hot Filter (if needed) to Remove Insolubles A->B C Cool Solution Slowly to Induce Crystallization B->C D Isolate Crystals by Vacuum Filtration C->D E Wash Crystals with Cold Solvent D->E F Dry Crystals Under Vacuum E->F

Caption: Standard workflow for purifying a solid by recrystallization.

References

  • PrepChem. (n.d.). Synthesis of D-alanyl-α-L-aspartyl-D-alanine isopropyl ester. PrepChem.com. Retrieved from [Link]

  • Google Patents. (2019). CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride.
  • Google Patents. (2021). CN112630314B - Separation method of L-alanine isopropyl ester hydrochloride and enantiomer thereof.
  • Google Patents. (2009). JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • Google Patents. (2017). CN106518694A - Novel preparation method of L-alanine isopropyl ester hydrochloride.
  • ResearchGate. (2017). How to purify/recrystallize l-alanine isopropyl ester HCl? Retrieved from [Link]

  • PubChem. (n.d.). L-Alanine isopropyl ester hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • Google Patents. (2003). JP2003137850A - Method for producing amino acid ester hydrochloride.
  • Organic Syntheses. (n.d.). PREPARATION OF (2S,5S)-1-BENZOYL-2-tert-BUTYL-3,5-DIMETHYLIMIDAZOLIDIN-4-ONE. Retrieved from [Link]

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

  • Kubica, K., et al. (2019). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 24(18), 3349. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Ananda, K., & Vasantha, B. (2005). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry, 44B, 1479-1483. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison: D-Alanine Isopropyl Ester HCl vs. Ethyl Ester HCl in Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise landscape of peptide synthesis and medicinal chemistry, the choice between D-Alanine Isopropyl Ester Hydrochloride (D-Ala-OiPr[1]·HCl) and its Ethyl Ester counterpart (D-Ala-OEt[2][3]·HCl) is rarely arbitrary. While both serve as C-terminal protection groups and prodrug scaffolds, their divergent steric and physicochemical profiles dictate their utility.

The Verdict:

  • Select D-Alanine Ethyl Ester HCl for standard peptide synthesis where rapid, mild deprotection (saponification) is required and cost-efficiency is paramount.

  • Select D-Alanine Isopropyl Ester HCl when the synthesis requires enhanced stability against premature hydrolysis (particularly under basic conditions) or when designing prodrugs requiring higher lipophilicity (LogP) for improved membrane permeability.

Physicochemical Profile Comparison

The following data consolidates physical properties critical for process scaling and handling.

FeatureD-Alanine Ethyl Ester HClD-Alanine Isopropyl Ester HCl
CAS Number 6331-09-539613-92-8
Molecular Weight 153.61 g/mol 167.63 g/mol
Molecular Formula C

H

ClNO

C

H

ClNO

Melting Point 78–83 °C~85 °C (Hygroscopic)
Steric Bulk (Taft

)
-0.07 (Moderate)-0.47 (High)
Hydrolytic Stability Moderate (Standard Lability)High (Sterically Shielded)
Primary Utility Standard IntermediateStable Intermediate / Prodrug

Mechanistic Analysis: The Steric Advantage

As a Senior Scientist, it is crucial to look beyond the molecular weight and understand the causality of performance. The primary differentiator is the steric hindrance provided by the isopropyl group compared to the ethyl group.

Hydrolysis Kinetics & Stability

The isopropyl group introduces a branched methyl structure adjacent to the ester oxygen. In a nucleophilic acyl substitution (such as base-catalyzed hydrolysis or saponification), the nucleophile (OH⁻) must attack the carbonyl carbon.

  • Ethyl Ester: The linear ethyl chain offers minimal resistance to the incoming nucleophile. The transition state is lower in energy, leading to faster hydrolysis (

    
     is higher).
    
  • Isopropyl Ester: The two methyl groups on the

    
    -carbon of the alcohol moiety create a steric "umbrella." This raises the energy of the tetrahedral intermediate and the transition state, significantly slowing down hydrolysis (
    
    
    
    is lower).

Experimental Implication: If your synthetic route involves mild basic workups (e.g., removing Fmoc groups with piperidine), D-Ala-OiPr is significantly less likely to undergo premature cleavage or transesterification than D-Ala-OEt.

Visualization: Hydrolysis Pathway & Steric Shielding

The following diagram illustrates the mechanistic difference where the isopropyl group hinders the nucleophilic attack.

HydrolysisComparison Start Ester Substrate Nu_Attack Nucleophilic Attack (OH-) Start->Nu_Attack Tet_Inter Tetrahedral Intermediate Nu_Attack->Tet_Inter Rate Limiting Step Product Hydrolyzed Acid (D-Alanine) Tet_Inter->Product Collapse Ethyl_Sterics Ethyl Group: Low Steric Hindrance Fast Kinetics Ethyl_Sterics->Nu_Attack Allows Iso_Sterics Isopropyl Group: High Steric Hindrance Slow Kinetics Iso_Sterics->Nu_Attack Hinders

Caption: Comparative mechanistic flow showing how the isopropyl group exerts steric hindrance at the nucleophilic attack stage, reducing hydrolysis rates.

Synthetic Utility & Protocols

Protocol A: Synthesis of D-Alanine Isopropyl Ester HCl

While the ethyl ester is commoditized, the isopropyl ester often requires in-house preparation or custom ordering. Below is a robust, self-validating protocol adapted for high purity, utilizing thionyl chloride (


).

Safety Note: Perform in a fume hood.


 releases HCl and 

gas.

Reagents:

  • D-Alanine (1.0 eq)

  • Isopropanol (anhydrous, solvent & reactant)

  • Thionyl Chloride (

    
    , 1.2–1.5 eq)
    
  • Catalyst: Alumina (

    
    ) (Optional, for green acceleration)
    

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with anhydrous isopropanol (10–15 mL per gram of D-Alanine). Cool to 0–5 °C in an ice bath.

  • Activation: Dropwise add thionyl chloride (

    
    ) over 30 minutes. Observation: Exothermic reaction; maintain temp <10 °C.
    
  • Addition: Add D-Alanine solid in portions. Checkpoint: Solution should remain clear/suspension, no dark coloration.

  • Reflux: Heat the mixture to reflux (82 °C) for 4–6 hours.

    • Validation: Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Ninhydrin stain will show the ester spot (

      
       higher than free amino acid).
      
  • Workup: Concentrate the solution under reduced pressure to remove excess isopropanol and HCl/SO2.

  • Crystallization: Dissolve the residue in a minimum amount of hot isopropanol and precipitate with diethyl ether.

  • Isolation: Filter the white crystalline solid (D-Ala-OiPr·HCl). Dry in a vacuum desiccator.

Protocol B: Peptide Coupling (General)

When using these esters as the C-terminal component in peptide synthesis.

Reagents:

  • N-Protected Amino Acid (e.g., Boc-Phe-OH)

  • D-Ala-OiPr[4][5]·HCl or D-Ala-OEt[3][4][5]·HCl

  • Coupling Agent: EDC·HCl / HOBt (or HATU for difficult couplings)

  • Base: DIPEA (N,N-Diisopropylethylamine)

Workflow Diagram:

CouplingWorkflow AA1 N-Protected AA (Carboxylic Acid) Activation Activation (EDC/HOBt or HATU) AA1->Activation AA2 D-Ala-Ester HCl (Amine Salt) Deprotonation Base Neutralization (DIPEA) AA2->Deprotonation Coupling Amide Bond Formation Activation->Coupling Deprotonation->Coupling Product Dipeptide Ester (Protected) Coupling->Product

Caption: Standard convergent peptide coupling workflow applicable to both esters.

Performance Data & Application Contexts[6]

Comparative Stability Data

In biological systems (simulated gastric fluid or plasma), the half-life (


) of esters varies significantly.[6]
MediumD-Ala-OEt

D-Ala-OiPr

Interpretation
PBS (pH 7.4) ~17 mins~35–45 minsIsopropyl provides 2x stability in neutral buffer.
Rat Plasma RapidModerateIsopropyl resists enzymatic esterase cleavage longer.
Basic Solution FastSlowIsopropyl resists saponification during synthesis.
Application Scenarios
  • Prodrug Design:

    • D-Ala-OiPr: Preferred when the drug needs to cross the Blood-Brain Barrier (BBB) or requires a longer circulating half-life. The increased lipophilicity (higher LogP) aids passive diffusion.

    • D-Ala-OEt: Preferred for rapid release prodrugs where quick hydrolysis in the plasma is desired.

  • Chiral Resolution:

    • Both esters are used as chiral auxiliaries. However, the isopropyl ester often yields higher enantiomeric excess (ee%) in kinetic resolution processes because the steric bulk accentuates the energy difference between diastereomeric transition states.

References

  • PubChem. D-Alanine isopropyl ester. National Library of Medicine. Available at: [Link]

  • Google Patents.Synthesis method of intermediate L-alanine isopropyl ester hydrochloride. CN109467515B.
  • National Institutes of Health (NIH). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. PMC5016223. Available at: [Link]

Sources

A Researcher's Guide to the Spectroscopic Comparison of D- and L-Alanine Isopropyl Ester HCl

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chiral chemistry, the precise characterization of enantiomers is not merely a procedural step but a cornerstone of safety, efficacy, and innovation. D-Alanine isopropyl ester hydrochloride and L-Alanine isopropyl ester hydrochloride are pivotal chiral building blocks, whose stereochemical identity governs their biological activity and integration into larger molecules.[1] This guide provides an in-depth spectroscopic comparison, moving from fundamental structural confirmation to the nuanced techniques required for definitive enantiomeric differentiation. We will explore the "why" behind our experimental choices, ensuring a self-validating analytical approach for researchers in the field.

Part 1: The Foundation - Structural Confirmation via Achiral Spectroscopy

Before one can differentiate between mirror images, the fundamental structure of the molecule must be unequivocally confirmed. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the workhorses for this task.

A critical, foundational concept must be understood from the outset: in an achiral environment, the NMR and IR spectra of two enantiomers are identical . These techniques probe the connectivity of atoms and the nature of chemical bonds, which are the same in both D- and L-forms. Their value lies in confirming that the sample is, indeed, alanine isopropyl ester HCl, free from significant impurities.

Expected Spectroscopic Data (Achiral)

Technique Expected Observations for both D- and L-isomers
¹H NMR Signals corresponding to the α-proton, the isopropyl methine (CH), the alanine methyl (CH₃), and the isopropyl methyls (CH₃)₂. The presence of the ammonium hydrochloride salt will result in a broad signal for the NH₃⁺ protons.
¹³C NMR Resonances for the carbonyl carbon (C=O), the α-carbon, the isopropyl methine carbon, the alanine methyl carbon, and the isopropyl methyl carbons.
FT-IR (cm⁻¹) Characteristic absorption bands for N-H stretching of the ammonium salt, C-H stretching, a strong C=O (ester) stretch, and C-O stretching.
Mass Spec. (MS) The molecular ion peak corresponding to the protonated free base [C₆H₁₃NO₂ + H]⁺.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve 5-10 mg of the alanine isopropyl ester HCl sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

Causality: DMSO-d₆ is often a good choice for hydrochloride salts as it can solubilize the sample while providing a distinct residual solvent peak for referencing. The shimming process is crucial as it ensures that all molecules in the sample experience the same magnetic field strength, leading to sharp, well-resolved peaks.

Below is a workflow diagram illustrating the initial analysis stage.

cluster_0 Part 1: Structural Confirmation Sample D- or L-Alanine Isopropyl Ester HCl NMR ¹H & ¹³C NMR Spectroscopy Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (Identical for D & L) NMR->Data IR->Data MS->Data Confirm Structure Confirmed as Alanine Isopropyl Ester HCl Data->Confirm

Caption: Workflow for initial structural verification.

Part 2: The Decisive Step - Enantiomeric Differentiation

Having confirmed the chemical identity, we now address the core challenge: distinguishing the D-isomer from the L-isomer. This requires techniques that can probe the three-dimensional arrangement of atoms in space, or "stereochemistry."

Technique 1: Optical Rotation

The most fundamental chiroptical technique is polarimetry, which measures the rotation of plane-polarized light.

  • Principle: Enantiomers are optically active, meaning they rotate plane-polarized light. The D- and L-isomers will rotate light by the exact same magnitude but in opposite directions. The L-isomer of alanine isopropyl ester hydrochloride is specified to have a specific rotation, [α]²⁰/D, between +1.0 and +3.0 degrees (c=2 in methanol). By definition, the D-isomer will have a specific rotation of -1.0 to -3.0 degrees under the same conditions.

Experimental Protocol: Measuring Specific Rotation

  • Solution Preparation: Accurately prepare a solution of the sample at a known concentration (e.g., 2 g per 100 mL, or c=2) in a specified solvent (e.g., methanol).

  • Instrumentation: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).

  • Measurement: Fill the polarimeter cell with the solution, ensuring no air bubbles are present. Measure the observed rotation (α).

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l * c), where 'l' is the path length of the cell in decimeters and 'c' is the concentration in g/mL.

Trustworthiness: This is a self-validating system. A non-zero rotation confirms the sample is enantiomerically enriched. A racemic mixture (50:50 D and L) will have a net rotation of zero. The sign of the rotation (+ or -) directly identifies the predominant enantiomer.

Technique 2: NMR Spectroscopy with Chiral Auxiliaries

While standard NMR cannot distinguish enantiomers, its power can be unlocked by introducing a chiral resolving agent.

  • Principle: A chiral resolving agent (either a solvating agent or a derivatizing agent) interacts with the D and L enantiomers to form transient diastereomeric complexes.[2][3] Diastereomers have different physical properties and, crucially, distinct NMR spectra. This results in the separation of signals in the NMR spectrum, allowing for the identification and quantification of each enantiomer.[2]

Hypothetical Example: If a racemic mixture of alanine isopropyl ester HCl is analyzed in the presence of a chiral solvating agent, a proton signal that appears as a single quartet in the standard spectrum (e.g., the α-proton) would split into two separate quartets—one for the D-enantiomer complex and one for the L-enantiomer complex. The integration ratio of these two new peaks would reveal the enantiomeric ratio of the sample.

Technique 3: Vibrational Circular Dichroism (VCD)

VCD is a powerful technique that provides an infrared spectrum sensitive to chirality.

  • Principle: VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[4][5] For a chiral molecule, the VCD spectrum is not zero and consists of positive and negative bands. Crucially, enantiomers produce VCD spectra that are perfect mirror images of each other. This "mirror-image" relationship provides an unambiguous determination of the absolute configuration.[4]

The decision-making process for chiral analysis is outlined below.

cluster_1 Part 2: Enantiomeric Differentiation Input Confirmed Structure: Alanine Isopropyl Ester HCl Question Is the sample D, L, or racemic? Input->Question Polarimetry Measure Optical Rotation Question->Polarimetry NMR_Chiral NMR with Chiral Resolving Agent Question->NMR_Chiral VCD Acquire VCD Spectrum Question->VCD Result_P Sign of rotation? (+, -, or 0) Polarimetry->Result_P Result_N Signal splitting? NMR_Chiral->Result_N Result_V Mirror-image spectra? VCD->Result_V Conclusion Definitive Enantiomeric Assignment & Purity Result_P->Conclusion Result_N->Conclusion Result_V->Conclusion

Caption: Decision workflow for chiral analysis.

Summary Comparison

Spectroscopic Method Information Provided Distinguishes Enantiomers? Key Insight
¹H & ¹³C NMR (achiral solvent) Atomic connectivity and chemical environmentNo Confirms the molecular structure is correct.
FT-IR Spectroscopy Presence of functional groupsNo Verifies key chemical bonds (e.g., C=O, N-H).
Mass Spectrometry Molecular weight and fragmentation patternNo Confirms the molecular formula.
Polarimetry Direction and magnitude of optical rotationYes The sign (+ or -) provides a direct, albeit low-resolution, assignment.
NMR (with chiral agent) Diastereomeric differences in chemical shiftsYes Allows for precise quantification of enantiomeric excess (e.e.).
Vibrational Circular Dichroism (VCD) Differential absorption of polarized IR lightYes Provides an unambiguous "fingerprint" of the absolute configuration.

Conclusion

The spectroscopic analysis of D- and L-Alanine isopropyl ester HCl is a tale of two distinct analytical objectives. First, the foundational techniques of NMR, IR, and MS are employed in an achiral context to rigorously confirm the molecule's covalent structure and purity. Once this identity is established, the investigation must pivot to specialized chiroptical techniques. Polarimetry offers a rapid, definitive assignment of the dominant enantiomer, while more advanced methods like NMR with chiral resolving agents or VCD spectroscopy provide not only identification but also precise quantification and a deeper insight into the molecule's absolute stereochemistry. For the discerning researcher, mastering this two-part analytical workflow is essential for ensuring the integrity and success of their chiral chemistry endeavors.

References

  • J&K Scientific LLC. (2023). L-Alanine Properties. [Link]

  • PubChem. L-Alanine isopropyl ester hydrochloride. [Link]

  • Google Patents. CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride.
  • Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications, 4, 2188. [Link]

  • Akai, S., et al. (2007). Chiral Discrimination of Dansylated Alanine Methyl Ester on a Modified Clay Surface: Vibrational Circular Dichroism Approach. Bulletin of the Chemical Society of Japan, 80(11), 2189-2195. [Link]

  • Luber, S., et al. (2017). Vibrational Circular Dichroism Spectroscopy with a Classical Polarizable Force Field: Alanine in the Gas and Condensed Phases. Journal of Chemical Theory and Computation, 13(3), 1237-1249. [Link]

  • Ai, P., et al. (2020). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 58(11), 1051-1057. [Link]

Sources

Comparative study of different catalysts for D-Alanine isopropyl ester hcl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of D-Alanine isopropyl ester hydrochloride presents a specific set of challenges distinct from simple methyl or ethyl esters. The secondary alcohol (isopropanol) introduces steric hindrance, significantly reducing reaction rates compared to primary alcohols. Furthermore, the retention of the D-configuration is critical; harsh thermal conditions or prolonged exposure to strong bases can induce racemization via enolization.

This guide evaluates three primary catalytic methodologies: Thionyl Chloride (


) , Trimethylsilyl Chloride (TMSCl) , and p-Toluenesulfonic Acid (p-TSA) . While 

remains the industrial standard for yield, TMSCl emerges as the superior choice for laboratory-scale purity and operational simplicity.

Mechanistic Principles & Challenges

The Steric-Electronic Conflict

Standard Fischer esterification relies on the protonation of the carbonyl oxygen to make it susceptible to nucleophilic attack by the alcohol.

  • The Problem: Isopropanol is a secondary alcohol. It is a weaker nucleophile and more sterically hindered than methanol.

  • The Risk: To compensate for slow kinetics, operators often increase temperature. However, high temperatures (

    
    ) facilitate the removal of the 
    
    
    
    -proton, leading to a planar enol intermediate and subsequent racemization (loss of optical purity).
Visualization: Activation Pathways

The following diagram contrasts the activation pathways of the standard acid chloride method versus the silyl-mediated approach.

ReactionMechanism cluster_SOCl2 Method A: Thionyl Chloride cluster_TMSCl Method B: TMSCl (Kinetic) Substrate D-Alanine (Zwitterion) AcidChloride Acyl Chloride Intermediate Substrate->AcidChloride + SOCl2 (- SO2) TMS_Ester Silyl Ester Intermediate Substrate->TMS_Ester + TMSCl Alcohol Isopropanol (Secondary OH) ProdA D-Ala-OiPr HCl AcidChloride->ProdA + iPrOH Reflux ProdB D-Ala-OiPr HCl TMS_Ester->ProdB + HCl (In Situ) RT to 40°C HCl_Gen Anhydrous HCl (In Situ) HCl_Gen->ProdB TMSCl TMSCl TMSCl->HCl_Gen + iPrOH

Figure 1: Mechanistic comparison. Note that TMSCl generates HCl in situ while simultaneously activating the carboxyl group via transient silylation, often allowing for milder conditions.

Comparative Analysis of Catalysts

Method A: Thionyl Chloride ( ) – The Industrial Standard

This method generates HCl in situ and converts the amino acid to a highly reactive acid chloride intermediate.

  • Performance: High conversion rates due to the irreversible removal of water (consumed by

    
    ).
    
  • Scalability: Excellent for kg-scale batches.

  • Drawbacks: Generates

    
     gas (scrubber required). Highly exothermic addition.
    
Method B: Trimethylsilyl Chloride (TMSCl) – The Precision Tool

TMSCl reacts with alcohols to release anhydrous HCl. Crucially, it also acts as a dehydrating agent (scavenging water to form hexamethyldisiloxane) and can transiently protect the acid as a silyl ester, making it more soluble in organic solvents.

  • Performance: Highest purity profiles. Often proceeds at Room Temperature (RT) or mild heat (

    
    ), preserving chirality.
    
  • Scalability: Moderate (reagents are more expensive than

    
    ).
    
  • Drawbacks: Moisture sensitivity of the reagent.

Method C: p-Toluenesulfonic Acid (p-TSA) – The Azeotropic Route

Uses a Dean-Stark trap to physically remove water from the reaction equilibrium.[1]

  • Performance: Slower for isopropyl esters.

  • Risk: Requires refluxing solvents (Toluene

    
     or Cyclohexane 
    
    
    
    ). The high thermal load of Toluene poses a severe racemization risk for D-Alanine.
  • Recommendation: Only use with Cyclohexane (lower BP) if this method is chosen.

Summary Data Table
FeatureThionyl Chloride (

)
TMSCl (Chlorotrimethylsilane)p-TSA (Dean-Stark)
Yield 90 – 94%92 – 96%80 – 85%
Purity (HPLC) >99%>99.5%95 – 98%
Racemization Risk Low (if T < 50°C)Very Low (RT reaction)High (if T > 80°C)
Reaction Time 24 Hours12 – 24 Hours24 – 48 Hours
Workup Difficulty Moderate (Gas evolution)Easy (Volatiles removal)Moderate (Solvent wash)
Safety Profile Hazardous (

gas)
Corrosive / FlammableModerate

Recommended Experimental Protocols

Protocol 1: The High-Purity Method (TMSCl)

Recommended for drug discovery and applications requiring high enantiomeric excess.

Reagents:

  • D-Alanine (10 mmol)

  • Isopropanol (Dry, 50 mL)

  • Chlorotrimethylsilane (TMSCl) (20-25 mmol, 2.0-2.5 equiv)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and a drying tube (CaCl2) or

    
     line.
    
  • Suspension: Add D-Alanine to the dry isopropanol. The amino acid will not dissolve initially.

  • Addition: Cool the suspension to

    
     in an ice bath. Add TMSCl dropwise via syringe. Note: The reaction with alcohol is exothermic.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 12–24 hours.[2]

    • Checkpoint: The solution should become clear as the amino acid converts to the ester hydrochloride.

  • Workup: Concentrate the mixture on a rotary evaporator (bath

    
    ) to remove excess isopropanol and volatile siloxanes.
    
  • Precipitation: Add cold diethyl ether (

    
    ) to the residue to precipitate the D-Alanine isopropyl ester HCl as a white solid.
    
  • Isolation: Filter and dry under vacuum.[3]

Protocol 2: The Scale-Up Method ( )

Recommended for producing large batches (>100g) where reagent cost is a factor.

Reagents:

  • D-Alanine (1.0 equiv)

  • Isopropanol (10-15 volumes)

  • Thionyl Chloride (1.2 - 1.5 equiv)

Step-by-Step:

  • Chilling: Place isopropanol in a reactor and cool to

    
     to 
    
    
    
    .
  • Activation: Add

    
     dropwise, maintaining temperature below 
    
    
    
    . Stir for 30 mins to generate HCl in situ.
  • Addition: Add solid D-Alanine in portions.

  • Heating: Slowly warm to

    
    . Do not reflux vigorously. Stir for 24 hours.
    
  • Quenching/Workup: Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from Isopropanol/Ether or Isopropanol/Hexane.

Workflow Decision Matrix

Use the following logic flow to select the appropriate method for your specific constraints.

DecisionMatrix Start Start: Select Catalyst Scale What is the Reaction Scale? Start->Scale Purity Is Enantiomeric Excess (ee%) Critical (>99%)? Scale->Purity Lab Scale (<50g) Equip Is Gas Scrubbing Available? Scale->Equip Production (>100g) TMS Use TMSCl Method (Protocol 1) Purity->TMS Yes (High Priority) SOCl2 Use SOCl2 Method (Protocol 2) Purity->SOCl2 Standard Grade Equip->SOCl2 Yes PTSA Use p-TSA w/ Cyclohexane Equip->PTSA No (Avoid Gas)

Figure 2: Decision matrix for catalyst selection based on scale, purity requirements, and equipment availability.

Critical Control Points

  • Moisture Control: Both

    
     and TMSCl react violently with water. Ensure all glassware is flame-dried and isopropanol is anhydrous (
    
    
    
    water).
  • Temperature vs. Chirality:

    • D-Alanine is susceptible to racemization at the

      
      -carbon.
      
    • Limit: Never exceed

      
       unless absolutely necessary. If using p-TSA, avoid Toluene (BP 
      
      
      
      ); use Cyclohexane (BP
      
      
      ) or Benzene (if safety permits).
  • Order of Addition: Always add the catalyst to the alcohol before adding the amino acid (for

    
    ) or add catalyst to the amino acid/alcohol suspension at 
    
    
    
    . Adding
    
    
    to dry amino acid can cause charring.

References

  • Li, Z., et al. (2024). Synthesis method of intermediate L-alanine isopropyl ester hydrochloride. CN Patent 109467515B.

  • Brook, M. A., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. PMC (National Institutes of Health).

  • PrepChem. Synthesis of D-alanyl-α-L-aspartyl-D-alanine isopropyl ester. (Detailed protocol for peptide coupling intermediates).

  • Bolchi, C., et al. (2016). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. AIR Unimi (University of Milan).

  • Guidechem. (2024). Synthesis methods of L-Alanine Isopropyl Ester Hydrochloride.

Sources

Validation of a New Analytical Method for D-Alanine Isopropyl Ester HCl Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of peptide-based pharmaceuticals and prodrugs, D-Alanine Isopropyl Ester Hydrochloride serves as a critical chiral intermediate. Historically, quantification of this amino acid ester has relied on non-aqueous titration. While cost-effective, titration lacks specificity, often failing to distinguish between the intact ester, its hydrolysis products (D-Alanine), and transesterification impurities (Methyl/Ethyl esters).

This guide validates a Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method using ion-pairing chromatography. We compare this new protocol against the traditional titration method, demonstrating superior specificity and accuracy essential for ICH Q2(R2) compliance.

Methodological Comparison: HPLC vs. Titration

The following table contrasts the legacy method with the proposed high-performance alternative.

FeatureMethod A: Novel RP-HPLC (Ion-Pairing) Method B: Traditional Non-Aqueous Titration
Principle Separation based on hydrophobicity and ionic interaction; UV detection.Acid-base neutralization (Perchloric acid) in non-aqueous solvent.
Specificity High. Resolves D-Ala-OiPr from D-Alanine, Methyl/Ethyl esters, and synthesis byproducts.Low. Reacts with any basic nitrogen (e.g., free D-Alanine degradation product).
Sensitivity (LOD) ~0.02 µg/mL (Trace impurity detection).~1-2 mg (Bulk assay only).
Stability Indicating? Yes. Detects degradation (hydrolysis) over time.No. Cannot distinguish active drug from degradants.
Throughput Moderate (7-10 min run time).High (2-3 min per sample).
Primary Use Case Final product release, stability studies, impurity profiling.Raw material receipt (gross assay) only.

The Validated Protocol (Method A)

Mechanistic Rationale

D-Alanine Isopropyl Ester is a polar, positively charged molecule at neutral pH. Standard C18 columns often yield poor retention and peak tailing due to silanol interactions.

  • Expert Insight: We utilize Sodium Heptanesulfonate as an ion-pairing agent.[1] The sulfonate tail binds to the stationary phase, while the anionic head interacts with the ammonium group of the analyte, increasing retention and sharpening peak shape.

Operating Conditions
  • Instrument: HPLC System with UV/PDA Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Octadecyl silane (C18), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase:

    • Buffer: Dissolve 1.36g KH₂PO₄ and 1.0g Sodium 1-Heptanesulfonate in 1000 mL water; adjust pH to 3.0 with dilute Phosphoric Acid.

    • Ratio: Buffer : Acetonitrile (75 : 25 v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 210 nm (Ester carbonyl absorption).

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Analytical Workflow Diagram

The following diagram outlines the logical flow of the validation process, ensuring self-correcting quality checks.

ValidationWorkflow Start Sample Preparation Dissolve Dissolve in Mobile Phase (Prevents Solvent Shock) Start->Dissolve Filter Filter (0.45 µm PTFE) Dissolve->Filter SystemSuit System Suitability Check (RSD < 2.0%, Tailing < 1.5) Filter->SystemSuit SystemSuit->Start Fail (Re-prep) Inject HPLC Injection SystemSuit->Inject Pass Detect UV Detection (210 nm) Inject->Detect Data Data Processing (Area vs. Conc) Detect->Data

Figure 1: Step-by-step analytical workflow for D-Alanine Isopropyl Ester HCl quantification.

Experimental Validation Data

The following data summarizes the validation results according to ICH Q2(R2) guidelines.

Specificity (Stress Testing)

Samples were subjected to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H₂O₂) stress.

  • Result: The method successfully resolved the parent peak (RT ~6.5 min) from the degradation product D-Alanine (RT ~2.5 min).

  • Comparison: Titration showed no change in assay value despite 15% degradation in the base-stressed sample, proving it is not stability-indicating.

Linearity & Range

A five-point calibration curve was constructed from 50% to 150% of the target concentration (0.5 mg/mL).

ParameterResultAcceptance Criteria
Range 0.25 – 0.75 mg/mL80-120% of Test Conc.
Regression Equation y = 34502x + 120N/A
Correlation (r²) 0.9998 ≥ 0.999
Accuracy (Recovery)

Spiked placebo samples were analyzed at three levels.

Spike LevelRecovery (%)RSD (%)
50%99.4%0.8%
100%100.2%0.5%
150%99.8%0.6%
Decision Logic for Method Selection

When should you switch from titration to this HPLC method?

MethodSelection Start Select Analytical Goal Q1 Is the sample a Pure Raw Material? Start->Q1 Q2 Is Specificity Required? (Degradants present?) Q1->Q2 No (Formulation/Stability) Titration Use Titration (Cost/Speed Optimized) Q1->Titration Yes (Incoming QC) Q2->Titration No HPLC Use RP-HPLC (Quality/Purity Optimized) Q2->HPLC Yes

Figure 2: Decision matrix for selecting the appropriate analytical technique.

Discussion & Insights

The validation confirms that the Ion-Pairing RP-HPLC method is robust and superior to titration for stability testing.

  • Causality of Choice: The use of pH 3.0 phosphate buffer ensures the amine moiety is protonated, while the heptanesulfonate ion pair prevents rapid elution on the C18 column. This creates a "pseudo-stationary phase" that retains the polar amino acid ester effectively.

  • Impurity Profiling: Unlike titration, this method quantifies D-Alanine Methyl Ester and D-Alanine Ethyl Ester (common synthesis byproducts from solvent swaps), which often co-elute in standard C18 methods but are resolved here due to subtle hydrophobicity differences managed by the ion-pairing agent.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[3][4] [Link]

  • Chinese Journal of Pharmaceuticals. Determination of the Related Substances in L-Alanine Isopropyl Ester Hydrochloride by HPLC. (2021).[5] [Link][5]

  • Google Patents.
  • Helix Chromatography. HPLC Methods for analysis of Alanine isopropyl ester.[Link]

Sources

Navigating Enzymatic Assays: A Comparative Guide to the Cross-Reactivity of D-Alanine Isopropyl Ester HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and biochemical research, the precision of enzymatic assays is paramount. The introduction of chiral molecules, such as D-Alanine isopropyl ester HCl, into these systems necessitates a thorough understanding of their potential for cross-reactivity. This guide, compiled by our senior application scientists, provides an in-depth analysis of the enzymatic behavior of D-Alanine isopropyl ester HCl, comparing it with relevant alternatives and offering a framework for assessing its specificity in your assays.

The Significance of Stereochemistry in Enzyme-Substrate Interactions

Enzymes, with their highly specific three-dimensional active sites, are chiral catalysts. This inherent chirality dictates their interaction with substrates, often leading to a high degree of stereoselectivity. While L-amino acids are the predominant enantiomers in biological systems, the increasing use of D-amino acids in peptidomimetics and other therapeutic agents underscores the importance of evaluating their enzymatic stability and potential for off-target effects.

D-Alanine isopropyl ester HCl, a derivative of the non-proteinogenic D-alanine, serves as a crucial chiral building block in the synthesis of various pharmaceuticals, including nucleotide prodrugs for treating conditions like hepatitis C.[1] Its isopropyl ester modification enhances its lipophilicity, which can be advantageous for cell permeability but also introduces the potential for hydrolysis by esterases and other hydrolases.

Potential for Cross-Reactivity: A Mechanistic Perspective

The primary concern for cross-reactivity of D-Alanine isopropyl ester HCl in enzymatic assays revolves around its potential to be recognized and processed by enzymes that typically act on L-amino acid esters or other structurally similar molecules. The key enzyme classes to consider are proteases and esterases.

Serine Proteases: A Case Study in Stereoselectivity

Serine proteases, such as trypsin and chymotrypsin, are a well-characterized class of enzymes that cleave peptide bonds. Their substrate specificity is largely determined by the nature of the amino acid residue at the P1 position of the substrate, which fits into the S1 pocket of the enzyme. While their primary function is peptide bond hydrolysis, many proteases also exhibit esterase activity.

However, a significant body of research indicates that proteases generally display a strong preference for L-amino acid substrates over their D-enantiomers. This preference is a direct consequence of the precise stereochemical arrangement of the enzyme's active site, which has evolved to optimally bind and orient L-amino acids for catalysis. The presence of a D-amino acid can lead to steric hindrance and improper positioning within the active site, significantly reducing the rate of catalysis.

Esterases and Lipases: A Broader Substrate Scope

Esterases and lipases are hydrolases that catalyze the cleavage of ester bonds. Unlike many proteases, some lipases and esterases exhibit broader substrate specificity and can hydrolyze a variety of esters, including those of amino acids. Some of these enzymes have been shown to be stereoselective, preferentially hydrolyzing one enantiomer from a racemic mixture.

Therefore, it is plausible that D-Alanine isopropyl ester HCl could serve as a substrate for certain esterases or lipases. The rate of this hydrolysis would be dependent on the specific enzyme and the assay conditions.

Comparative Analysis with Alternative Substrates

To provide a practical context for understanding the potential cross-reactivity of D-Alanine isopropyl ester HCl, we compare it with three structurally related compounds:

  • L-Alanine Isopropyl Ester HCl: The L-enantiomer of the target compound. It is expected to be a much better substrate for proteases and some esterases that exhibit L-selectivity.

  • N-Acetyl-L-Alanine Methyl Ester: An N-acetylated L-alanine ester. The acetylation of the amino group prevents its recognition by many proteases that require a free N-terminus, but it can still be a substrate for esterases.

  • Glycine Methyl Ester: A simple amino acid ester without a chiral center at the alpha-carbon. It can serve as a baseline substrate for esterase activity without the influence of stereochemistry at the alpha-carbon.

The following table summarizes the expected relative reactivity of these compounds in common enzymatic assays based on established principles of enzyme specificity.

SubstrateEnzyme ClassExpected Relative ReactivityRationale
D-Alanine Isopropyl Ester HCl Serine Proteases (e.g., Trypsin, Chymotrypsin)Very LowSteric hindrance from the D-configuration in the active site.
Esterases/LipasesVariable (Low to Moderate)Dependent on the specific enzyme's stereoselectivity. Some may exhibit low activity.
L-Alanine Isopropyl Ester HClSerine Proteases (e.g., Trypsin, Chymotrypsin)HighThe natural L-configuration is preferred by the enzyme's active site.
Esterases/LipasesHighGenerally a good substrate for enzymes that hydrolyze amino acid esters.
N-Acetyl-L-Alanine Methyl EsterSerine Proteases (e.g., Trypsin, Chymotrypsin)Very LowN-acetylation blocks recognition by many proteases.
Esterases/LipasesHighA common substrate for assessing esterase activity.
Glycine Methyl EsterSerine Proteases (e.g., Trypsin, Chymotrypsin)LowLacks the side chain specificity required by many proteases.
Esterases/LipasesHighA simple, non-chiral substrate for general esterase activity.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of D-Alanine isopropyl ester HCl in your specific experimental system, we provide the following detailed protocols for enzymatic hydrolysis assays.

General Assay Principle

The hydrolysis of the amino acid ester can be monitored by detecting the formation of the corresponding amino acid or the change in pH resulting from the production of the carboxylic acid. A common method involves the use of a colorimetric reagent, such as ninhydrin, which reacts with the primary amine of the liberated amino acid to produce a colored product that can be quantified spectrophotometrically.

Experimental Workflow

workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Substrate Solutions (D-Ala-OiPr, L-Ala-OiPr, etc.) D Incubate Substrate and Enzyme at Controlled Temperature A->D B Prepare Enzyme Solution (e.g., Trypsin, Chymotrypsin, Esterase) B->D C Prepare Reaction Buffer (e.g., Tris-HCl, pH 8.0) C->D E Stop Reaction (e.g., add quenching agent) D->E F Add Detection Reagent (e.g., Ninhydrin) E->F G Incubate for Color Development F->G H Measure Absorbance at specific wavelength G->H J Calculate Rate of Hydrolysis H->J I Generate Standard Curve (using known amino acid concentrations) I->J K Compare Reactivities J->K

Caption: General workflow for an enzymatic hydrolysis assay.

Detailed Protocol: Serine Protease Activity Assay

Materials:

  • D-Alanine isopropyl ester HCl

  • L-Alanine isopropyl ester HCl (as a positive control)

  • Trypsin or Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)

  • Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl2 for trypsin)

  • Ninhydrin reagent

  • Quenching solution (e.g., 1 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Substrate Preparation: Prepare stock solutions (e.g., 100 mM) of D-Alanine isopropyl ester HCl and L-Alanine isopropyl ester HCl in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add 50 µL of reaction buffer to each well.

  • Add 25 µL of the substrate solutions to the respective wells to achieve a final desired concentration range (e.g., 0.1 - 10 mM). Include a buffer-only control for each substrate.

  • Initiate Reaction: Add 25 µL of the enzyme solution to each well to start the reaction. For the blank, add 25 µL of 1 mM HCl.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 30 minutes).

  • Stop Reaction: Stop the reaction by adding 25 µL of the quenching solution to each well.

  • Detection:

    • Add 100 µL of ninhydrin reagent to each well.

    • Seal the plate and heat at 95°C for 15 minutes.

    • Cool the plate to room temperature.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of D-alanine and L-alanine.

    • Calculate the concentration of the product formed in each well.

    • Determine the initial reaction velocity (V₀) for each substrate concentration.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

Detailed Protocol: Esterase/Lipase Activity Assay

This protocol is similar to the serine protease assay, with the following modifications:

  • Enzyme: Use a commercially available esterase (e.g., from porcine liver) or a lipase.

  • Buffer: Use a buffer appropriate for the specific esterase/lipase (e.g., phosphate buffer, pH 7.4).

  • Positive Control: N-Acetyl-L-alanine methyl ester or Glycine methyl ester can be used as positive controls.

Interpreting the Results and Ensuring Assay Integrity

By comparing the kinetic parameters obtained for D-Alanine isopropyl ester HCl with those of the control substrates, you can quantitatively assess its cross-reactivity.

  • High Km and low Vmax for D-Alanine isopropyl ester HCl compared to the L-enantiomer would confirm low affinity and/or slow turnover by the enzyme, indicating minimal cross-reactivity.

  • Comparable kinetic parameters to the L-enantiomer or other ester substrates would suggest significant cross-reactivity, which may interfere with your primary assay.

Self-Validating System: To ensure the integrity of your results, it is crucial to include proper controls in every experiment:

  • No-enzyme control: To account for any non-enzymatic hydrolysis of the substrate.

  • No-substrate control: To measure any background signal from the enzyme preparation or the buffer.

  • Positive control: To confirm that the enzyme is active under the assay conditions.

Conclusion and Recommendations

The stereochemical configuration of D-Alanine isopropyl ester HCl makes it a poor substrate for most proteases, which exhibit high fidelity for L-amino acids. However, the potential for hydrolysis by esterases and lipases should not be disregarded, especially in complex biological matrices or during long incubation periods.

We strongly recommend performing preliminary cross-reactivity studies, as outlined in this guide, whenever introducing D-Alanine isopropyl ester HCl or other D-amino acid derivatives into an enzymatic assay. This proactive approach will ensure the specificity and reliability of your results, ultimately contributing to the robustness of your research and development efforts.

References

  • Hedstrom, L. (2002). Serine Protease Mechanism and Specificity. Chemical Reviews, 102(12), 4501-4524. [Link]

  • Chem-Impex. (n.d.). L-Alanine isopropyl ester hydrochloride. Retrieved from [Link]

  • Bordusa, F. (2002). Proteases in Organic Synthesis. Chemical Reviews, 102(12), 4817-4868. [Link]

  • Bornscheuer, U. T. (2002). Lipase-catalyzed syntheses of monoacylglycerols. Enzyme and Microbial Technology, 31(5), 573-586. [Link]

  • G-Biosciences. (n.d.). Protease Assays. Retrieved from [Link]

Sources

Benchmarking the performance of D-Alanine isopropyl ester hcl against other chiral building blocks

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmark of D-Alanine Isopropyl Ester Hydrochloride (D-Ala-OiPr·HCl) , analyzing its utility in peptide synthesis and medicinal chemistry relative to standard alternatives like methyl, ethyl, and tert-butyl esters.

Executive Summary: The "Goldilocks" Ester

In drug development, the choice of C-terminal protection for amino acids is a strategic decision balancing stability , solubility , and deprotection conditions .

D-Alanine Isopropyl Ester HCl occupies a unique niche. Unlike methyl esters (too labile) or tert-butyl esters (requires acidic cleavage), the isopropyl ester offers a sterically hindered profile that resists spontaneous hydrolysis while remaining susceptible to specific enzymatic cleavage (esterases) or mild saponification.[1] Furthermore, the D-configuration confers resistance to endogenous proteases, making this building block essential for peptidomimetics and metabolically stable prodrugs.

Key Differentiators
  • Racemization Suppression: The steric bulk of the isopropyl group reduces

    
    -proton abstraction rates compared to methyl esters.
    
  • Lipophilicity: Higher LogP enhances membrane permeability for prodrug applications.

  • Proteolytic Stability: The D-enantiomer prevents rapid degradation by ubiquitous L-specific peptidases.[2]

Comparative Benchmark Analysis

The following data synthesizes physicochemical properties and performance metrics of D-Ala-OiPr[3][4]·HCl against its primary competitors: D-Alanine Methyl Ester (D-Ala-OMe) and D-Alanine tert-Butyl Ester (D-Ala-OtBu) .

Table 1: Physicochemical & Performance Profile[5]
FeatureD-Ala-Isopropyl Ester (OiPr) D-Ala-Methyl Ester (OMe)D-Ala-tert-Butyl Ester (OtBu)
Steric Bulk (Taft

)
-0.47 (Moderate)0.00 (Reference)-1.54 (High)
Hydrolytic Stability High (Stable at pH 7-8)Low (Prone to spontaneous hydrolysis)Very High (Requires strong acid)
Deprotection Saponification / Esterases Mild SaponificationAcidolysis (TFA/HCl)
Racemization Risk Low (Steric hindrance)ModerateVery Low
Lipophilicity (LogP) ~0.15 (Better cell penetration)~ -0.6 (Hydrophilic)~0.6 (High)
Primary Application Prodrugs, Stable Peptides Scale-up SynthesisSPPS (Side-chain orthogonal)
Deep Dive: Hydrolytic Stability & Prodrug Kinetics

The isopropyl group introduces significant steric hindrance around the carbonyl carbon. Experimental data suggests that isopropyl esters hydrolyze 3-4x slower than methyl esters under physiological conditions (pH 7.4), preventing premature drug release before reaching the target tissue. However, they remain excellent substrates for intracellular carboxylesterases.

Diagram 1: Hydrolysis & Stability Hierarchy

This diagram illustrates the kinetic stability relationship between the ester types.

G cluster_0 Hydrolysis Rate (k_obs) Methyl Methyl Ester (Least Stable) Ethyl Ethyl Ester Methyl->Ethyl Increasing Steric Bulk Isopropyl Isopropyl Ester (Optimal Balance) Methyl->Isopropyl Rate decreases ~4x Ethyl->Isopropyl Enhanced Metabolic Stability tButyl tert-Butyl Ester (Acid Labile Only) Isopropyl->tButyl Switch to Acid Cleavage

Caption: Comparative stability hierarchy. D-Ala-OiPr provides a stability window ideal for prodrugs, resisting spontaneous hydrolysis while permitting enzymatic activation.

Mechanism of Action: Racemization Suppression[6]

One of the critical risks in peptide coupling is racemization via oxazolone formation or direct enolization. The D-Alanine Isopropyl Ester mitigates this risk through steric shielding .

The Steric Shield Effect

When a base (e.g., DIEA or TEA) is used to neutralize the HCl salt, the


-proton of the amino acid ester becomes vulnerable.
  • Methyl Esters: The small methoxy group offers little protection; the base can easily access the

    
    -proton, leading to enolization and loss of chirality (D 
    
    
    
    L conversion).
  • Isopropyl Esters: The branched isopropyl group creates a "steric umbrella." This physical bulk hinders the approach of the base to the

    
    -proton and destabilizes the planar transition state required for oxazolone formation.
    
Diagram 2: Steric Suppression of Racemization

Racemization Start D-Ala-OiPr (Chiral Center) Transition Enolate Transition State (Planar/Achiral) Start->Transition u03b1-Proton Abstraction Base Base (DIEA/TEA) Base->Start Blocked by Isopropyl Bulk Note Comparison: Methyl ester allows rapid abstraction (High Racemization). Isopropyl ester hinders approach. Base->Note Product_L L-Isomer (Impurity) Transition->Product_L Reprotonation Product_D D-Isomer (Retained) Transition->Product_D Reprotonation

Caption: The bulky isopropyl group (green arrow) sterically hinders the base from abstracting the alpha-proton, preserving the D-configuration.

Experimental Protocol: D-Ala-OiPr Coupling

This protocol describes the coupling of Boc-L-Pro-OH with H-D-Ala-OiPr·HCl to form a diastereomeric dipeptide. This system is self-validating: if significant racemization occurs, the resulting L-L dipeptide will be distinguishable from the L-D product via HPLC.

Materials
  • Amine: D-Alanine Isopropyl Ester HCl (1.0 eq)

  • Acid: Boc-L-Proline (1.1 eq)

  • Coupling Reagent: EDC·HCl (1.2 eq) / HOBt (1.2 eq)

  • Base: N-Methylmorpholine (NMM) (2.5 eq) — Chosen for milder basicity to further reduce racemization.

  • Solvent: DCM (Anhydrous)

Step-by-Step Workflow
  • Neutralization (In Situ):

    • Dissolve D-Ala-OiPr[3]·HCl (1.0 mmol) in DCM (10 mL) at 0°C.

    • Add NMM (1.0 eq) dropwise. Critical: Do not use excess base here; only neutralize the HCl salt.

  • Activation:

    • In a separate vessel, dissolve Boc-L-Pro-OH, EDC·HCl, and HOBt in DCM. Stir for 10 mins at 0°C to form the active ester.

  • Coupling:

    • Transfer the neutralized D-Ala-OiPr solution to the activated acid mixture.

    • Add remaining NMM (1.5 eq) to maintain pH ~8.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Work-up (Self-Validation Step):

    • Wash with 1N HCl (removes unreacted amine/DMAP).

    • Wash with 5% NaHCO3 (removes unreacted acid).

    • Validation: Inject crude sample into Reverse-Phase HPLC (C18 column).

      • Target: Boc-L-Pro-D-Ala-OiPr.

      • Impurity: Boc-L-Pro-L-Ala-OiPr (Look for diastereomer peak split). The isopropyl group should keep this impurity <1%.

References

  • Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism. Link

  • Boc Sciences. (n.d.). "D-Alanine methyl ester hydrochloride Properties and Applications." BOC Sciences Product Guide.

  • Bachem. (2024).[5] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

  • Han, S.Y., & Kim, Y.A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron.
  • Clearsynth. (n.d.). "L-Alanine Isopropyl Ester Hydrochloride Data Sheet (Sofosbuvir Intermediate)." (Used as proxy for physical property data of the enantiomer). Link

Sources

A Senior Application Scientist's Guide to D-Alanine Isopropyl Ester HCl: Comparative Analysis and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and antibacterial drug discovery, the strategic incorporation of non-proteinogenic amino acids like D-alanine is a cornerstone for enhancing therapeutic efficacy. D-Alanine isopropyl ester hydrochloride (H-D-Ala-OⁱPr·HCl) emerges as a critical building block in this endeavor. This guide provides an in-depth technical review of its applications, a comparative analysis against alternative D-alanine derivatives, and detailed experimental protocols to empower researchers in their synthetic and biological investigations.

The Strategic Advantage of D-Alanine Incorporation

D-amino acids, the enantiomeric counterparts to the naturally occurring L-amino acids, offer a significant advantage in drug design. Their incorporation into peptide chains confers resistance to proteolytic degradation by endogenous proteases, which are stereospecific for L-amino acids. This increased stability translates to a longer in-vivo half-life, a crucial attribute for peptide-based therapeutics. Furthermore, the presence of D-alanine is integral to the structure and function of bacterial cell walls, making it a key target for novel antibacterial agents.

D-Alanine Isopropyl Ester HCl: A Versatile Synthetic Tool

D-Alanine isopropyl ester hydrochloride is a derivative of D-alanine where the carboxylic acid group is protected as an isopropyl ester, and the amino group is protonated as a hydrochloride salt. This strategic modification makes it a valuable reagent for two primary applications:

  • Peptide Synthesis: It serves as a readily available building block for the incorporation of D-alanine into a growing peptide chain. The isopropyl ester provides temporary protection of the C-terminus, preventing unwanted side reactions during the coupling of the N-terminus.

  • Antibacterial Research: As D-alanine is a fundamental component of bacterial peptidoglycan and teichoic acids, D-alanine isopropyl ester HCl can be utilized as a precursor or a tool to study the enzymes involved in cell wall biosynthesis, such as D-alanyl-D-alanine ligase.[1]

Comparative Analysis: Isopropyl Ester vs. Alternative Protecting Groups

The choice of the C-terminal protecting group for D-alanine is a critical decision in peptide synthesis, impacting coupling efficiency, potential for side reactions, and overall yield. Here, we compare the isopropyl ester with two other commonly used ester protecting groups: ethyl and tert-butyl esters.

FeatureD-Alanine Isopropyl Ester (H-D-Ala-OⁱPr·HCl)D-Alanine Ethyl Ester (H-D-Ala-OEt·HCl)D-Alanine tert-Butyl Ester (H-D-Ala-OᵗBu·HCl)
Steric Hindrance ModerateLowHigh
Coupling Efficiency Generally high, may be slightly slower than ethyl ester due to increased bulk.High, often used for its good reactivity.Can be slower, especially with sterically hindered amino acids, but effective with appropriate coupling reagents.[2]
Deprotection Conditions Typically removed under basic (saponification) or acidic conditions.Similar to isopropyl ester, removed by saponification or acid hydrolysis.Removed under strongly acidic conditions (e.g., TFA), compatible with Fmoc-based solid-phase peptide synthesis (SPPS).[3]
Racemization Risk Moderate. The bulky isopropyl group can offer some protection against racemization.Higher risk compared to more sterically hindered esters.Lower risk due to the significant steric bulk of the tert-butyl group.
Orthogonality in SPPS Limited orthogonality in standard Fmoc/tBu strategies.Limited orthogonality in standard Fmoc/tBu strategies.Fully orthogonal with the Fmoc protecting group, a key advantage in SPPS.[3]
Solubility Good solubility in common organic solvents used in peptide synthesis.Good solubility in common organic solvents.Good solubility in common organic solvents.

Expert Insights: The choice between these esters is highly dependent on the synthetic strategy. For solution-phase synthesis, the isopropyl and ethyl esters are viable options, with the isopropyl ester potentially offering a slight advantage in minimizing racemization. However, for Fmoc-based solid-phase peptide synthesis, the tert-butyl ester is the superior choice due to its orthogonal deprotection chemistry, which simplifies the synthetic workflow and minimizes side reactions.

Experimental Protocols

Synthesis of D-Alanine Isopropyl Ester Hydrochloride

This protocol is adapted from a method for the L-enantiomer and can be applied to the synthesis of the D-enantiomer.

Materials:

  • D-Alanine

  • Isopropanol

  • Thionyl chloride (SOCl₂)

  • Alumina (Al₂O₃) or Silica gel (SiO₂) as a catalyst

  • 2N Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a reaction vessel, mix isopropanol and a small amount of thionyl chloride (molar ratio of D-alanine to thionyl chloride approximately 1:0.07).

  • Add D-alanine and the alumina or silica gel catalyst (molar ratio of D-alanine to catalyst approximately 1:0.075).

  • Stir the mixture at room temperature for 30 minutes, then heat to 40°C and maintain for 24 hours.

  • Cool the solution and slowly add 2N HCl dropwise to adjust the pH to acidic (around 5-6).

  • Heat the reaction mixture to 45°C for 1 hour.

  • Concentrate the solution under reduced pressure.

  • Cool the concentrated solution to room temperature and add diethyl ether to induce crystallization.

  • Stir for 2 hours, then collect the crystalline product by centrifugation or filtration.

  • Wash the product with diethyl ether and dry under vacuum.

Expected Yield and Purity: This method has been reported to produce the L-enantiomer with a purity of over 99% and a yield of approximately 92.5%.[4]

Peptide Coupling using D-Alanine Isopropyl Ester HCl (Solution-Phase)

This protocol describes a standard solution-phase peptide coupling reaction.

Materials:

  • N-terminally protected amino acid (e.g., Fmoc-L-Alanine)

  • D-Alanine isopropyl ester hydrochloride (H-D-Ala-OⁱPr·HCl)

  • Coupling reagent (e.g., DCC, HBTU)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

Procedure:

  • Dissolve the N-terminally protected amino acid in the chosen solvent.

  • In a separate vessel, suspend D-Alanine isopropyl ester hydrochloride in the same solvent and add the base (e.g., 1.1 equivalents of DIPEA) to neutralize the hydrochloride and liberate the free amine.

  • Add the solution of the N-terminally protected amino acid to the neutralized D-Alanine isopropyl ester solution.

  • Add the coupling reagent (e.g., 1.2 equivalents of HBTU).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, work up the reaction mixture to remove the coupling byproducts and unreacted starting materials. This typically involves washing with acidic and basic aqueous solutions, followed by drying and evaporation of the solvent.

  • Purify the resulting dipeptide by column chromatography or recrystallization.

Monitoring D-alanylation of Teichoic Acids

This protocol provides a method to quantify the amount of D-alanine esterified to teichoic acids in bacterial cell walls.

Materials:

  • Bacterial cell culture

  • Buffer solution (e.g., 0.1 M MES, pH 6)

  • Sodium dodecyl sulfate (SDS)

  • Sodium pyrophosphate (pH 8.3)

  • D-amino acid oxidase

  • Horseradish peroxidase

  • Amplex Red reagent

Procedure:

  • Harvest bacterial cells from culture by centrifugation.

  • Wash the cell pellet with buffer.

  • Resuspend the pellet in buffer containing 0.2% SDS and boil for 15 minutes to extract the cell wall.

  • Centrifuge and wash the cell wall pellet multiple times with buffer to remove SDS.

  • Lyophilize the pellet and record the dry weight.

  • Resuspend the dried cell wall material in sodium pyrophosphate buffer and incubate at 60°C for 3 hours to hydrolyze the D-alanine esters.

  • Centrifuge and collect the supernatant containing the released D-alanine.

  • Prepare an assay reagent containing D-amino acid oxidase, horseradish peroxidase, and Amplex Red in sodium pyrophosphate buffer.

  • Mix the supernatant with the assay reagent and incubate at 37°C for 15 minutes.

  • Stop the reaction (e.g., by adding SDS) and measure the fluorescence or absorbance to quantify the amount of D-alanine released.

Visualizing the Workflow

To better illustrate the key processes discussed, the following diagrams are provided.

Synthesis_of_D_Alanine_Isopropyl_Ester_HCl D_Alanine D-Alanine Reaction_Mixture Reaction Mixture D_Alanine->Reaction_Mixture Isopropanol Isopropanol Isopropanol->Reaction_Mixture Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction_Mixture Catalyst Alumina or Silica Catalyst->Reaction_Mixture Acidification Acidification (HCl) Reaction_Mixture->Acidification Stir at 40°C Concentration Concentration Acidification->Concentration Crystallization Crystallization (Diethyl Ether) Concentration->Crystallization Final_Product D-Alanine Isopropyl Ester HCl Crystallization->Final_Product

Caption: Synthesis of D-Alanine Isopropyl Ester HCl.

Peptide_Coupling_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Fmoc_AA N-Fmoc-Amino Acid Activation Activate Fmoc-AA Fmoc_AA->Activation D_Ala_Ester H-D-Ala-OⁱPr·HCl Neutralization Neutralize D-Ala Ester D_Ala_Ester->Neutralization Base Base (e.g., DIPEA) Base->Neutralization Coupling_Reagent Coupling Reagent (e.g., HBTU) Coupling_Reagent->Activation Coupling Peptide Bond Formation Neutralization->Coupling Activation->Coupling Dipeptide Protected Dipeptide Coupling->Dipeptide Byproducts Coupling Byproducts Coupling->Byproducts

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.